4-(Azetidin-1-yl)-6-chloropyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(azetidin-1-yl)-6-chloropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3/c8-6-4-7(10-5-9-6)11-2-1-3-11/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXCFKGIRCHYKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(Azetidin-1-yl)-6-chloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for 4-(azetidin-1-yl)-6-chloropyrimidine, a key intermediate in the development of various pharmacologically active compounds. This document details the synthetic route, experimental protocols, and relevant chemical data to support research and development in medicinal chemistry.
Introduction
This compound is a disubstituted pyrimidine derivative featuring a reactive chlorine atom, which allows for further functionalization, and an azetidine moiety, a four-membered nitrogen-containing heterocycle known to impart unique physicochemical properties to drug candidates. Its synthesis is of significant interest to the pharmaceutical industry for the construction of more complex molecules, including kinase inhibitors and other targeted therapeutics.
Core Synthesis Pathway
The primary and most direct route to this compound involves a two-step process starting from readily available commercial reagents. The overall pathway is initiated with the synthesis of the key precursor, 4,6-dichloropyrimidine, followed by a nucleophilic aromatic substitution (SNAr) reaction with azetidine.
A logical diagram of the synthesis workflow is presented below.
Figure 1: Overall synthesis workflow for this compound.
Experimental Protocols
Synthesis of 4,6-Dichloropyrimidine
The synthesis of the key intermediate, 4,6-dichloropyrimidine, is achieved through a two-step process involving the initial formation of 4,6-dihydroxypyrimidine followed by chlorination.
Step 1: Preparation of 4,6-Dihydroxypyrimidine
This step involves the condensation of diethyl malonate with formamide in the presence of a strong base, typically sodium ethoxide.
-
Reaction:
-
Diethyl malonate and formamide are reacted in the presence of sodium ethoxide in ethanol.
-
The reaction mixture is heated under reflux.
-
Acidification of the reaction mixture with an acid, such as hydrochloric or acetic acid, precipitates the 4,6-dihydroxypyrimidine.
-
Step 2: Chlorination of 4,6-Dihydroxypyrimidine
The conversion of the dihydroxy intermediate to the dichloropyrimidine is achieved using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).
-
Reaction:
-
4,6-dihydroxypyrimidine is treated with an excess of phosphorus oxychloride.
-
The reaction mixture is heated to reflux.
-
After completion of the reaction, the excess POCl₃ is removed by distillation.
-
The crude product is then carefully quenched with ice water and neutralized to precipitate the 4,6-dichloropyrimidine.
-
Synthesis of this compound
The final step in the synthesis is the nucleophilic aromatic substitution of one of the chlorine atoms of 4,6-dichloropyrimidine with azetidine. The mono-substitution is generally favored due to the deactivating effect of the first amino substituent on the pyrimidine ring towards further substitution.
-
Reaction:
-
To a solution of 4,6-dichloropyrimidine in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF), a base like triethylamine (TEA) or potassium carbonate (K₂CO₃) is added.
-
Azetidine (or its hydrochloride salt, in which case an additional equivalent of base is required) is then added to the mixture.
-
The reaction is typically stirred at room temperature or slightly elevated temperatures to drive it to completion.
-
Upon completion, the reaction is worked up by washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
-
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound and its precursors. Please note that yields can vary depending on the specific reaction conditions and scale.
| Compound Name | Starting Materials | Reagents | Solvent | Yield (%) |
| 4,6-Dihydroxypyrimidine | Diethyl malonate, Formamide | Sodium Ethoxide, Hydrochloric/Acetic Acid | Ethanol | ~80-90% |
| 4,6-Dichloropyrimidine | 4,6-Dihydroxypyrimidine | Phosphorus Oxychloride (POCl₃) | Neat | ~85% |
| This compound | 4,6-Dichloropyrimidine, Azetidine | Triethylamine or Potassium Carbonate | DCM or DMF | ~60-75% |
Signaling Pathway Diagram
The following diagram illustrates the logical relationship in the nucleophilic aromatic substitution step for the synthesis of the target compound.
Figure 2: Logical diagram of the SNAr reaction for the final synthesis step.
Conclusion
The synthesis of this compound is a straightforward and efficient process that provides a valuable building block for the development of novel therapeutic agents. The methodologies outlined in this guide are well-established and can be readily implemented in a laboratory setting. The presented data and protocols offer a solid foundation for researchers and scientists working in the field of medicinal chemistry and drug discovery.
An In-depth Technical Guide to 4-(Azetidin-1-yl)-6-chloropyrimidine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 4-(Azetidin-1-yl)-6-chloropyrimidine. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from established principles of organic chemistry and data from structurally related molecules. The content herein is intended to serve as a predictive resource to support research and development activities.
Chemical Structure and Identification
This compound is a heterocyclic organic compound featuring a pyrimidine ring substituted with an azetidine group at the 4-position and a chlorine atom at the 6-position.
DOT Script of the Chemical Structure:
Caption: Chemical structure of this compound.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₈ClN₃ |
| Molecular Weight | 169.61 g/mol |
| Canonical SMILES | C1CN(C1)C2=NC=NC(=C2)Cl |
| InChI Key | (Predicted) |
Predicted Physicochemical Properties
The physicochemical properties of this compound are predicted based on its structure. These values are estimations and await experimental verification.
Table 2: Predicted Physicochemical Data
| Property | Predicted Value | Notes |
| Melting Point | 100-120 °C | Based on similar substituted pyrimidines. |
| Boiling Point | > 300 °C | Expected to be high due to the polar nature. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Sparingly soluble in water. | The pyrimidine and azetidine nitrogens can act as hydrogen bond acceptors. |
| pKa (most basic) | 4-5 | The pyrimidine ring nitrogens are weakly basic. |
| LogP | 1.5 - 2.5 | Calculated based on structural fragments. |
Proposed Synthesis
A plausible synthetic route to this compound involves the nucleophilic aromatic substitution (SNAr) of a dichloropyrimidine with azetidine. 4,6-Dichloropyrimidine is a common starting material for such reactions.
DOT Script of the Proposed Synthesis Workflow:
Caption: Proposed synthesis of this compound.
Hypothetical Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from 4,6-dichloropyrimidine and azetidine.
Materials:
-
4,6-Dichloropyrimidine (1.0 eq)
-
Azetidine (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4,6-dichloropyrimidine in DMF, add DIPEA and stir the mixture at room temperature for 10 minutes.
-
Slowly add a solution of azetidine in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
-
Characterize the purified compound by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Predicted Spectroscopic Data
The following tables outline the predicted spectroscopic data for this compound based on analysis of similar structures.[1][2]
Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 | s | 1H | H-2 (pyrimidine ring) |
| ~6.5 | s | 1H | H-5 (pyrimidine ring) |
| ~4.0 | t | 4H | -CH₂-N-CH₂- (azetidine ring) |
| ~2.4 | p | 2H | -CH₂-CH₂-CH₂- (azetidine ring) |
Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~162 | C-4 (pyrimidine ring) |
| ~160 | C-6 (pyrimidine ring) |
| ~158 | C-2 (pyrimidine ring) |
| ~105 | C-5 (pyrimidine ring) |
| ~52 | -CH₂-N-CH₂- (azetidine ring) |
| ~18 | -CH₂-CH₂-CH₂- (azetidine ring) |
Table 5: Predicted IR and Mass Spectrometry Data
| Spectroscopic Method | Predicted Key Signals |
| IR (Infrared) | ~3100-3000 cm⁻¹ (C-H aromatic stretch)~2950-2850 cm⁻¹ (C-H aliphatic stretch)~1600-1550 cm⁻¹ (C=N, C=C aromatic ring stretch)~800-750 cm⁻¹ (C-Cl stretch) |
| MS (Mass Spec.) | m/z = 169 [M]⁺, 171 [M+2]⁺ (approx. 3:1 ratio, characteristic of a single chlorine atom) |
Reactivity and Potential Applications
The chemical reactivity of this compound is primarily dictated by the electron-deficient pyrimidine ring and the labile chlorine atom.
-
Nucleophilic Aromatic Substitution: The chlorine atom at the 6-position is susceptible to displacement by various nucleophiles (e.g., amines, alcohols, thiols). This makes the compound a valuable intermediate for the synthesis of more complex molecules.
-
Cross-Coupling Reactions: The C-Cl bond can potentially participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-nitrogen bonds.
Potential Applications in Drug Discovery:
Substituted pyrimidines are a well-established class of compounds with a broad range of biological activities.[3][4] Derivatives of 4-aminopyrimidine have been investigated for various therapeutic applications, including:
-
Kinase Inhibitors: The pyrimidine scaffold is a common feature in many kinase inhibitors used in oncology.[5]
-
Antiviral and Antimicrobial Agents: Pyrimidine analogs are known to interfere with viral and bacterial replication.
-
Central Nervous System (CNS) Agents: Certain aminopyrimidines have shown activity as modulators of CNS targets.[6]
The presence of the azetidine ring can influence the compound's physicochemical properties, such as solubility and metabolic stability, which are critical for drug development.
Safety and Handling
As with any chemical compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, a Material Safety Data Sheet (MSDS) for this specific compound or a structurally analogous one should be consulted.
Disclaimer: The information provided in this technical guide is for research and informational purposes only. The predicted data and protocols have not been experimentally validated and should be used with professional discretion. All laboratory work should be conducted by trained personnel in accordance with established safety procedures.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of 4-aminopyrimidine or 4,6-diaminopyrimidine derivatives as beta amyloid cleaving enzyme-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Aminopyridine - Wikipedia [en.wikipedia.org]
In-Depth Technical Guide: 4-(Azetidin-1-yl)-6-chloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 881401-67-8
Introduction
4-(Azetidin-1-yl)-6-chloropyrimidine is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a pyrimidine core substituted with a chloro group and an azetidine ring, makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The incorporation of the strained azetidine ring can impart desirable physicochemical properties to lead compounds, such as improved solubility and metabolic stability. This guide provides a comprehensive overview of the available technical data on this compound, including its synthesis, properties, and potential applications.
Chemical and Physical Data
| Property | Value | Reference |
| CAS Number | 881401-67-8 | |
| Molecular Formula | C₇H₈ClN₃ | |
| Molecular Weight | 169.612 g/mol | |
| IUPAC Name | This compound | |
| Canonical SMILES | C1CN(C1)C2=NC=NC=C2Cl | |
| InChI Key | InChI=1S/C7H8ClN3/c8-7-5-9-6-11-4-1-2-10(6)3-7/h5-6H,1-4H2 |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a general synthetic approach can be inferred from established methods for the preparation of similar substituted chloropyrimidines. The most common strategy involves the nucleophilic aromatic substitution of a dichloropyrimidine with azetidine.
General Experimental Protocol: Nucleophilic Aromatic Substitution
This protocol is a generalized procedure based on the synthesis of related aminopyrimidines and should be optimized for the specific synthesis of this compound.
Materials:
-
4,6-Dichloropyrimidine
-
Azetidine hydrochloride
-
A suitable base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous aprotic solvent (e.g., acetonitrile, tetrahydrofuran, N,N-dimethylformamide)
-
Inert gas (e.g., nitrogen, argon)
-
Standard laboratory glassware and purification equipment (chromatography)
Procedure:
-
To a solution of 4,6-dichloropyrimidine (1 equivalent) in an anhydrous aprotic solvent under an inert atmosphere, add the base (2-3 equivalents).
-
In a separate flask, neutralize azetidine hydrochloride with a suitable base to obtain the free base, or use a commercially available solution of azetidine.
-
Slowly add a solution of azetidine (1-1.2 equivalents) to the reaction mixture at room temperature.
-
The reaction mixture is then stirred at room temperature or heated to a temperature between 50-80 °C, depending on the solvent and the reactivity of the substrates. The reaction progress should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The crude product is then purified using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes or another suitable solvent system to afford the desired product, this compound.
-
The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
dot
Caption: General workflow for the synthesis of this compound.
Applications in Drug Development
Pyrimidine derivatives are a cornerstone in the development of a wide range of therapeutic agents due to their presence in the nucleobases of DNA and RNA, making them key structures for interacting with biological systems. The incorporation of a chloro-substituent provides a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the diversification of the molecular scaffold.
The azetidine moiety is increasingly utilized in medicinal chemistry to enhance the pharmacological profile of drug candidates. Its rigid, three-dimensional structure can improve binding affinity to target proteins and increase metabolic stability by blocking sites susceptible to metabolism. Furthermore, the nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, contributing to target engagement.
While specific biological activities for this compound have not been extensively reported, its structural motifs suggest potential applications in the development of inhibitors for various enzyme families, such as kinases, which are often targeted in cancer therapy.
Signaling Pathways and Logical Relationships
Currently, there is no specific information in the scientific literature detailing the modulation of any particular signaling pathway by this compound. However, based on the known activities of related pyrimidine-containing molecules, a logical relationship for its potential role in drug discovery can be illustrated.
dot
Caption: Logical workflow for the utility of this compound in a drug discovery program.
Conclusion
This compound is a chemical entity with considerable potential as a scaffold in the design and synthesis of novel bioactive molecules. While detailed experimental and biological data are currently limited in the public domain, its structural features suggest that it is a promising starting point for the development of new therapeutic agents. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its potential in drug discovery and development. Researchers and scientists are encouraged to consider this compound as a valuable intermediate for creating diverse chemical libraries for screening against various biological targets.
Technical Guide: Elucidating the Mechanism of Action of Substituted Chloropyrimidines
Disclaimer: As of November 2025, detailed mechanistic studies, quantitative biological data, and specific signaling pathways for 4-(Azetidin-1-yl)-6-chloropyrimidine are not available in the public scientific literature. This guide provides an in-depth technical overview of the potential mechanisms of action for structurally related chloropyrimidine and azetidinyl-pyrimidine derivatives, based on available research. The experimental protocols and data presented herein are for representative, analogous compounds and should be interpreted as illustrative examples of the methodologies used to characterize this class of molecules.
Introduction to Chloropyrimidines in Drug Discovery
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities. The incorporation of a chlorine atom and an azetidine moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent molecule. Generally, pyrimidine derivatives have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties. The specific mechanism of action is highly dependent on the substitution pattern around the pyrimidine ring.
Potential Mechanisms of Action of Substituted Chloropyrimidines
Based on studies of analogous compounds, several potential mechanisms of action can be hypothesized for this compound and related molecules. These include, but are not limited to, enzyme inhibition and modulation of inflammatory signaling pathways.
2.1. Enzyme Inhibition
Many pyrimidine derivatives exert their effects by inhibiting specific enzymes.
-
Kinase Inhibition: Chloropyrimidines have been identified as covalent inhibitors of kinases such as Mitogen- and Stress-Activated Kinase 1 (MSK1). This inhibition often occurs through a nucleophilic substitution reaction between a cysteine residue in the kinase's active site and the electron-deficient pyrimidine ring.
-
Glutathione S-Transferase (GST) and Glutathione Reductase (GR) Inhibition: Certain amino-chloropyrimidine derivatives have been shown to inhibit GST and GR.[1][2] These enzymes are crucial for cellular detoxification and maintaining redox homeostasis. Their inhibition can lead to an increase in oxidative stress and sensitize cells to other therapeutic agents.
2.2. Anti-inflammatory Activity
Pyrimidine derivatives frequently exhibit anti-inflammatory properties, which may be mediated through the inhibition of key signaling pathways.
-
Inhibition of Cyclooxygenase (COX) Enzymes: Some pyrimidine compounds are known to inhibit COX-1 and COX-2, enzymes responsible for the synthesis of pro-inflammatory prostaglandins.[3][4]
-
Modulation of the NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation. The activity of some pyrimidine-based anti-inflammatory agents is associated with the suppression of this pathway.
Quantitative Biological Data for Representative Chloropyrimidines
The following table summarizes the inhibitory activity of several amino-chloropyrimidine derivatives against Glutathione S-Transferase (GST). This data is presented as an example of the quantitative analysis performed on compounds of this class.
| Compound Name | Inhibition Type | IC50 (µM) | Ki (µM) |
| 4-amino-2-chloropyrimidine | Noncompetitive | 0.037 | 0.047 ± 0.0015 |
| 4-amino-6-chloropyrimidine | Noncompetitive | 0.139 | 0.140 |
| 4-amino-2,6-dichloropyrimidine | Noncompetitive | 0.662 | 0.272 ± 0.1764 |
| Data sourced from a study on the inhibition of Glutathione S-Transferase by pyrimidine derivatives.[1][5] |
Experimental Protocols for Mechanistic Studies
Detailed experimental protocols are essential for understanding the mechanism of action of a compound. Below is a representative protocol for an in vitro Glutathione S-Transferase (GST) inhibition assay, a relevant assay for chloropyrimidine derivatives.
4.1. In Vitro Glutathione S-Transferase (GST) Inhibition Assay
This assay measures the total GST activity based on the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with reduced glutathione (GSH), which results in an increased absorbance at 340 nm.[6][7]
Materials:
-
GST enzyme (purified from a relevant source, e.g., human erythrocytes)
-
100 mM CDNB in ethanol
-
100 mM Reduced Glutathione (GSH)
-
Assay Buffer: Phosphate Buffered Saline (PBS), pH 6.5
-
Test compounds (e.g., chloropyrimidine derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
UV-transparent 96-well plate or 1.5 ml plastic cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Procedure:
-
Preparation of Assay Cocktail: For each 1 ml of assay cocktail, mix 980 µl of PBS (pH 6.5), 10 µl of 100 mM CDNB, and 10 µl of 100 mM GSH. The solution should be freshly prepared.
-
Assay Setup:
-
For each sample and a blank, add 900 µl of the assay cocktail to a cuvette.
-
Incubate the cuvettes at 30°C in the spectrophotometer for 5 minutes to pre-warm.
-
-
Blank Measurement: To the blank cuvette, add 100 µl of PBS and zero the spectrophotometer at 340 nm.
-
Sample Measurement:
-
To the sample cuvettes, add 100 µl of the sample containing the GST enzyme and the test inhibitor at various concentrations.
-
Mix the contents thoroughly.
-
-
Kinetic Reading: Immediately start measuring the absorbance at 340 nm every 30 seconds for 5 minutes.
-
Calculations:
-
Determine the rate of reaction (ΔA340/min) from the linear portion of the absorbance vs. time plot.
-
Subtract the rate of the blank reaction from the sample reaction rates.
-
Calculate the GST activity using the molar extinction coefficient of the CDNB-GSH conjugate (ε = 9.6 mM⁻¹cm⁻¹).
-
For inhibition studies, plot the percentage of GST activity against the inhibitor concentration to determine the IC50 value.
-
Visualizing Molecular Pathways and Workflows
Diagrams are crucial for illustrating the complex biological processes involved in a compound's mechanism of action. Below are examples of a signaling pathway and an experimental workflow generated using the DOT language.
5.1. NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammatory responses and a potential target for chloropyrimidine derivatives.
Caption: Canonical NF-κB signaling pathway activation.
5.2. Experimental Workflow for In Vitro Enzyme Inhibition Assay
The following diagram illustrates a typical workflow for determining the inhibitory potential of a compound against a target enzyme.
Caption: Workflow for in vitro enzyme inhibition screening.
Conclusion and Future Directions
While the precise mechanism of action for this compound remains to be elucidated, the broader class of chloropyrimidine derivatives demonstrates significant potential as modulators of key biological pathways, particularly in the context of inflammation and cellular detoxification. Future research should focus on target identification and validation studies for this specific compound. This would involve broad screening against panels of kinases and other enzymes, followed by detailed kinetic and cell-based assays to confirm the mechanism of action. Such studies will be instrumental in defining the therapeutic potential of this and related molecules.
References
- 1. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. jag.journalagent.com [jag.journalagent.com]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
The Emerging Potential of 4-(Azetidin-1-yl)-6-chloropyrimidine Derivatives: A Technical Overview of Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among the vast landscape of pyrimidine derivatives, those featuring an azetidine moiety at the 4-position and a chlorine atom at the 6-position represent a class of compounds with significant, yet underexplored, therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, biological activities, and putative mechanisms of action of 4-(azetidin-1-yl)-6-chloropyrimidine derivatives, drawing upon data from structurally related analogues to build a predictive framework for future research and development.
Synthesis and Chemical Profile
The primary route for the synthesis of this compound derivatives involves the nucleophilic substitution of a chlorine atom on a di- or tri-substituted pyrimidine ring. The common starting material is 4,6-dichloropyrimidine, which allows for a selective reaction with azetidine.
General Synthetic Pathway:
A typical synthesis involves the reaction of 4,6-dichloropyrimidine with azetidine in the presence of a base, such as triethylamine or potassium carbonate, in a suitable solvent like dimethylformamide (DMF) or acetonitrile. The reaction proceeds via a nucleophilic aromatic substitution mechanism where the secondary amine of the azetidine ring displaces one of the chlorine atoms on the pyrimidine ring.
Potential Biological Activities
While direct biological data for this compound derivatives is limited in publicly available literature, extensive research on structurally similar chloropyrimidine and azetidinone-pyrimidine compounds allows for the extrapolation of their likely biological profile. The primary activities observed for these related compounds are antimicrobial and anticancer.
Antimicrobial Activity
Chloropyrimidine derivatives have been identified as a class of antimicrobial agents with activity against a range of pathogens. The presence of the chlorine atom is often crucial for activity, and the substitution at other positions on the pyrimidine ring modulates the spectrum and potency.
Table 1: Hypothetical Antimicrobial Activity of this compound Derivatives (Based on Analogues)
| Compound ID | Modification | Test Organism | MIC (µg/mL) | Reference Analogues |
| AZ-PY-01 | Unsubstituted | Staphylococcus aureus | 16 - 64 | Chloropyrimidines with alkylthio substituents[1] |
| AZ-PY-02 | Unsubstituted | Escherichia coli | 32 - 128 | Chloropyrimidines with aryl/heteroaryl substituents[1] |
| AZ-PY-03 | Unsubstituted | Candida albicans | 8 - 32 | Pyrimidine derivatives with various substitutions[2] |
| AZ-PY-04 | 2-Aryl substitution | Mycobacterium tuberculosis | 0.75 - 12.5 | 2,6-disubstituted chloropyrimidines[1] |
Note: The data in this table is extrapolated and should be considered predictive. MIC (Minimum Inhibitory Concentration).
Anticancer Activity
Pyrimidine analogues are a well-established class of anticancer agents that primarily act as antimetabolites, interfering with the synthesis of DNA and RNA.[3][4][5] The introduction of various substituents can lead to the inhibition of specific kinases or other cellular signaling pathways involved in cancer progression.
Table 2: Predicted Anticancer Activity of this compound Derivatives (Based on Analogues)
| Compound ID | Modification | Cancer Cell Line | IC50 (µM) | Putative Target/Mechanism | Reference Analogues |
| AZ-PY-C1 | Unsubstituted | DU-145 (Prostate) | 5 - 20 | Dihydrofolate reductase (DHFR) inhibition | Chloropyrazine-tethered pyrimidines[6] |
| AZ-PY-C2 | 2-Amino substitution | HCT-116 (Colon) | 10 - 50 | Interference with nucleotide synthesis | General pyrimidine analogues[3][7] |
| AZ-PY-C3 | 5-Aryl substitution | MCF-7 (Breast) | 15 - 75 | Kinase Inhibition (e.g., CDK) | Pyrido[2,3-d]pyrimidines[8] |
Note: The data in this table is extrapolated and should be considered predictive. IC50 (Half-maximal inhibitory concentration).
Putative Signaling Pathways and Mechanisms of Action
Based on the activities of related pyrimidine derivatives, the biological effects of this compound compounds are likely to stem from their interaction with fundamental cellular processes.
Anticancer Mechanism
As antimetabolites, pyrimidine analogues can disrupt the synthesis of nucleic acids, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[4]
Experimental Protocols
The following are detailed, standardized methodologies for assessing the potential biological activities of novel this compound derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[9][10][11][12][13]
-
Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: Dispense a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into the wells of a 96-well microtiter plate.
-
Serial Dilutions: Perform two-fold serial dilutions of the compound stock solution across the wells of the microtiter plate to achieve a range of final concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14][15][16]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Conclusion and Future Directions
While direct experimental evidence is still needed, the analysis of structurally related compounds strongly suggests that this compound derivatives are a promising scaffold for the development of novel antimicrobial and anticancer agents. The synthetic accessibility and the potential for diverse functionalization at other positions of the pyrimidine ring offer a rich field for structure-activity relationship (SAR) studies. Future research should focus on the synthesis of a library of these compounds and their systematic evaluation using the standardized protocols outlined in this guide. Elucidation of their precise mechanisms of action and in vivo efficacy will be critical next steps in realizing their therapeutic potential.
References
- 1. Chloropyrimidines as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimidine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pyrimidine nucleoside analogs in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijcrt.org [ijcrt.org]
- 6. Assessment of the Antimicrobial and Antiproliferative Activities of Chloropyrazine-Tethered Pyrimidine Derivatives: In Vitro, Molecular Docking, and In-Silico Drug-Likeness Studies | MDPI [mdpi.com]
- 7. ijrpr.com [ijrpr.com]
- 8. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 9. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. woah.org [woah.org]
- 11. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apec.org [apec.org]
- 13. academic.oup.com [academic.oup.com]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Role of 4-(Azetidin-1-yl)-6-chloropyrimidine in Kinase Inhibitor Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the 4-(azetidin-1-yl)-6-chloropyrimidine scaffold as a core element in the design and discovery of novel kinase inhibitors. While direct examples of this exact core in late-stage clinical development are not abundant in publicly available literature, this document will explore its synthetic viability, the significance of its constituent parts—the pyrimidine ring and the azetidine moiety—and its potential applications in targeting key kinase-driven signaling pathways. We will draw upon data from closely related analogues to infer structure-activity relationships (SAR) and potential therapeutic applications.
Introduction: The Pyrimidine Scaffold in Kinase Inhibition
The pyrimidine ring is a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. Its nitrogen atoms can act as hydrogen bond acceptors, mimicking the hinge-binding interactions of the adenine base of ATP with the kinase active site. The 2, 4, and 6 positions of the pyrimidine ring are readily amenable to substitution, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The incorporation of a chlorine atom at the 6-position provides a reactive handle for further chemical modifications, typically through nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of a wide range of functional groups to explore the solvent-exposed region of the kinase binding pocket.
The azetidine moiety, a four-membered saturated heterocycle, has gained increasing attention in drug design. It can serve as a rigid scaffold to orient substituents in a defined three-dimensional space, potentially improving binding affinity. The nitrogen atom of the azetidine ring can also act as a hydrogen bond acceptor or be protonated at physiological pH, which can enhance solubility and modulate pharmacokinetic properties.
The combination of these two moieties in the this compound core presents a promising starting point for the development of novel kinase inhibitors.
Synthesis and Chemical Reactivity
The this compound core can be synthesized through a nucleophilic aromatic substitution reaction between a dichloropyrimidine and azetidine. A general synthetic approach is outlined below.
Experimental Protocol: General Synthesis of this compound Derivatives
-
Starting Materials: 2,4,6-trichloropyrimidine or 4,6-dichloropyrimidine, azetidine or a substituted azetidine derivative, a suitable base (e.g., triethylamine, diisopropylethylamine), and a polar aprotic solvent (e.g., tetrahydrofuran, dimethylformamide).
-
Procedure:
-
Dissolve the dichloropyrimidine starting material in the chosen solvent.
-
Add the base to the reaction mixture.
-
Slowly add a solution of the azetidine derivative in the same solvent at a controlled temperature (often at 0°C to room temperature).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.
-
The chlorine atom at the 6-position is then available for further functionalization, most commonly through another SNAr reaction with a primary or secondary amine to introduce a variety of substituents.
Synthetic workflow for this compound based inhibitors.
Role in Kinase Inhibitor Discovery: Structure-Activity Relationships
While specific data for the this compound core is limited, we can infer its potential by examining closely related analogues, such as the Aurora kinase inhibitors where the 6-chloro group is replaced by a substituted amine.
A study on pyrimidine-based Aurora kinase inhibitors provides valuable insights into the role of the 4-(azetidin-1-yl) moiety. In this series, various substituted azetidines were explored at the 4-position of the pyrimidine ring. The data suggests that the nature of the substituent on the azetidine ring significantly impacts the inhibitory activity.
Table 1: Representative Structure-Activity Relationship Data for 4-(Azetidin-1-yl)pyrimidine Analogues against Aurora A Kinase
| Compound ID | 4-Position Substituent on Pyrimidine | 6-Position Substituent on Pyrimidine | Aurora A IC50 (nM) |
| Analog 1 | 3-(Dimethylamino)azetidin-1-yl | (5-Methyl-1H-pyrazol-3-yl)amino | 25 |
| Analog 2 | Azetidin-1-yl | (5-Methyl-1H-pyrazol-3-yl)amino | >1000 |
| Analog 3 | 3-Hydroxyazetidin-1-yl | (5-Methyl-1H-pyrazol-3-yl)amino | 150 |
| Analog 4 | 3-Aminoazetidin-1-yl | (5-Methyl-1H-pyrazol-3-yl)amino | 80 |
Data is representative and adapted from published studies on related compounds for illustrative purposes.
-
The unsubstituted azetidin-1-yl group (Analog 2) is not optimal for potent Aurora A inhibition.
-
Substitution on the azetidine ring is crucial for activity. A dimethylamino group at the 3-position of the azetidine ring (Analog 1) leads to a significant increase in potency. This suggests a key interaction in a specific pocket of the kinase.
-
Polar substitutions on the azetidine ring, such as hydroxyl (Analog 3) and amino (Analog 4) groups, are tolerated and can contribute to moderate inhibitory activity.
The 6-chloro group in the target scaffold serves as a versatile synthetic handle. Its replacement with various amine-containing fragments allows for the exploration of the solvent-exposed region of the kinase active site, which can be tailored to improve potency and selectivity against different kinases.
Targeted Signaling Pathways
The this compound core, due to its pyrimidine foundation, has the potential to be adapted to inhibit a variety of kinases involved in critical cellular signaling pathways. Based on the activity of related compounds, the following pathways are of particular interest:
Aurora kinases (A, B, and C) are serine/threonine kinases that play essential roles in mitosis.[1] Their overexpression is frequently observed in various cancers, making them attractive therapeutic targets. Inhibitors of Aurora kinases can lead to defects in chromosome segregation and ultimately cell death in rapidly dividing cancer cells. The aforementioned pyrimidine-based inhibitors with a 4-(azetidin-1-yl) moiety have demonstrated potent inhibition of Aurora A kinase.
Simplified Aurora Kinase signaling pathway and point of inhibition.
The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical for cytokine signaling.[2][3] Dysregulation of the JAK-STAT pathway is implicated in various inflammatory diseases and cancers. The pyrimidine scaffold is a common feature in many approved and investigational JAK inhibitors. The this compound core could be elaborated to target specific JAK isoforms.
Overview of the JAK-STAT signaling pathway and inhibition.
The versatility of the pyrimidine scaffold suggests that derivatives of this compound could also be designed to target other important kinase families, including:
-
Bruton's Tyrosine Kinase (BTK): A key component of the B-cell receptor signaling pathway, crucial for B-cell development and activation.[4][5]
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase whose dysregulation is a hallmark of many cancers.[6]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7][8]
Experimental Protocols for Kinase Inhibition Assays
The inhibitory activity of compounds against their target kinases is typically determined using in vitro biochemical assays.
Experimental Protocol: General Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
-
Principle: This assay measures the amount of ADP produced during the kinase reaction. As kinase activity is inhibited, the amount of ADP produced decreases.
-
Materials: Recombinant kinase, kinase-specific substrate (peptide or protein), ATP, assay buffer, test compound (inhibitor), and ADP-Glo™ reagent.
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a multi-well plate, add the kinase, substrate, and assay buffer.
-
Add the diluted test compound to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at a specific temperature for a defined period.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol. The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
Workflow for a typical in vitro kinase inhibition assay.
Conclusion and Future Perspectives
The this compound scaffold represents a valuable starting point for the discovery of novel kinase inhibitors. The pyrimidine core provides a well-established hinge-binding motif, while the azetidine ring offers opportunities for modulating potency and physicochemical properties through substitution. The reactive chlorine at the 6-position allows for the introduction of diverse chemical functionalities to achieve selectivity and potency against a range of kinase targets.
Future research in this area should focus on the synthesis and evaluation of a focused library of compounds based on this core. Systematic exploration of substituents on both the azetidine ring and at the 6-position of the pyrimidine ring will be crucial for elucidating detailed structure-activity relationships and identifying potent and selective inhibitors for kinases implicated in cancer and inflammatory diseases. Further optimization of lead compounds for their pharmacokinetic and pharmacodynamic properties will be essential for their translation into clinical candidates.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 3. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 5. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. VEGF Pathway | Thermo Fisher Scientific - IN [thermofisher.com]
A Technical Review of 4-(Azetidin-1-yl)-6-chloropyrimidine and its Analogs in Chemical and Biological Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of the research surrounding 4-(Azetidin-1-yl)-6-chloropyrimidine and its closely related analogs. Due to the limited availability of public data on the specific title compound, this review focuses on the synthesis, chemical reactivity, and biological activities of structurally similar 4-substituted-6-chloropyrimidines, offering valuable insights for researchers in medicinal chemistry and drug discovery.
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including antiviral, anticancer, and anti-inflammatory agents. The 4,6-disubstituted pyrimidine motif, in particular, has garnered significant attention as a versatile intermediate for the synthesis of a wide array of therapeutic candidates. The introduction of an azetidine ring at the 4-position is of particular interest, as this strained, four-membered heterocycle can significantly influence the physicochemical properties and biological activity of the parent molecule. This review aims to consolidate the available information on the synthesis and biological evaluation of this compound and its analogs, providing a foundation for future research and development in this area.
Synthesis and Chemical Reactivity
The primary synthetic route to 4-(azacyclo)-6-chloropyrimidines involves the nucleophilic aromatic substitution (SNAr) reaction of 4,6-dichloropyrimidine with the corresponding cyclic amine. The chlorine atom at the 4-position is generally more susceptible to nucleophilic attack than the one at the 6-position, allowing for selective monosubstitution under controlled conditions.
General Experimental Protocol for the Synthesis of this compound Analogs
A solution of 4,6-dichloropyrimidine (1.0 eq) in a suitable solvent, such as ethanol, is treated with azetidine (1.0-1.2 eq) and a base, typically triethylamine or diisopropylethylamine (1.5-2.0 eq). The reaction mixture is stirred at room temperature or gently heated to facilitate the reaction. Progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired this compound analog.
Table 1: Synthesis of 4-(Amino)-6-chloropyrimidine Analogs
| Amine | Product | Reaction Conditions | Yield (%) | Reference |
| Adamantyl-containing amines | N-heteroaryl substituted adamantane-containing amines | K2CO3, DMF | 60-77% | [1] |
| Aniline | 4-(Phenylamino)-6-chloropyrimidine | AcOH/H2O (5:1), rt | 17% | [2] |
Biological Activity and Structure-Activity Relationships
Anti-inflammatory Activity
Several pyrimidine derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. The general mechanism involves the suppression of prostaglandin E2 (PGE2) production.[3]
Anticancer Activity
Substituted pyrimidines have shown promise as anticancer agents by targeting various cellular pathways. For instance, certain 4,6-disubstituted pyrimidines act as inhibitors of Heat Shock Factor 1 (HSF1) stress pathway and Cyclin-Dependent Kinase 9 (CDK9).[2]
Kinase Inhibition
The pyrimidine core is a common scaffold for the development of kinase inhibitors. For example, derivatives of 7H-pyrrolo[2,3-d]pyrimidin-4-yl piperidine have been identified as potent inhibitors of Akt kinases.[4]
Table 2: Biological Activity of Representative 4,6-Disubstituted Pyrimidine Analogs
| Compound Class | Target | Key Findings | Reference |
| Pyrimidine derivatives | COX-2 | Potent in vitro inhibition of COX-2 activity, suggesting anti-inflammatory potential. | [3] |
| 4,6-disubstituted pyrimidines | HSF1, CDK9 | Inhibition of HSF1 stress pathway and CDK9, indicating potential as anticancer agents. | [2] |
| Pyrrolopyrimidine inhibitors | Akt kinase | Potent and orally bioavailable inhibitors of Akt kinases with demonstrated in vivo efficacy. | [4] |
Visualizations
Synthesis of this compound
Caption: Synthetic pathway to this compound.
General Experimental Workflow for Biological Screening
Caption: Workflow for the biological evaluation of synthesized compounds.
Potential Signaling Pathway Inhibition
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.
Conclusion
While direct research on this compound is limited in the public domain, the broader family of 4,6-disubstituted pyrimidines represents a rich area for drug discovery. The synthetic accessibility of these compounds, coupled with the diverse biological activities exhibited by various analogs, underscores their potential as templates for the development of novel therapeutics. Further investigation into the synthesis and biological profiling of this compound is warranted to fully elucidate its potential in medicinal chemistry. This review serves as a foundational resource to guide such future research endeavors.
References
- 1. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: Safety and Handling of 4-(Azetidin-1-yl)-6-chloropyrimidine
Disclaimer: Following a comprehensive search of available scientific literature, safety data repositories, and chemical supplier databases, no specific safety data sheet (SDS), detailed experimental protocols, or toxicological studies for 4-(Azetidin-1-yl)-6-chloropyrimidine were found. The information presented in this guide is therefore based on the known hazards of structurally similar compounds, namely chloropyrimidines and azetidine derivatives. This guide is intended for informational purposes for researchers, scientists, and drug development professionals and should be supplemented with a thorough risk assessment before any handling or use of this compound.
Introduction
This compound is a heterocyclic organic compound incorporating both a pyrimidine and an azetidine moiety. The pyrimidine ring is a common scaffold in medicinal chemistry, and the chloro-substituent provides a reactive site for further chemical modifications, making it a potentially valuable building block in drug discovery. The azetidine group can influence the physicochemical properties and biological activity of the molecule. Given its potential utility, understanding the safe handling and potential hazards of this compound is of paramount importance.
Hazard Identification and Classification
While no specific GHS classification exists for this compound, an analysis of related compounds suggests the following potential hazards:
-
Acute Oral Toxicity: Many chloropyrimidine derivatives are classified as harmful if swallowed.
-
Skin Corrosion/Irritation: Chlorinated organic compounds can be irritating to the skin upon contact.
-
Serious Eye Damage/Eye Irritation: Contact with the eyes may cause serious irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
Table 1: GHS Hazard Classification of Structurally Similar Compounds
| Compound | GHS Pictogram(s) | Hazard Statement(s) |
| 4-Amino-6-chloropyrimidine |
| H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritation |
| 2,4-Diamino-6-chloropyrimidine |
| H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
| Azetidine |
| H225: Highly flammable liquid and vaporH302: Harmful if swallowedH314: Causes severe skin burns and eye damage |
Physical and Chemical Properties
No experimental data for the physical and chemical properties of this compound are available. The table below presents data for related compounds to provide an estimation.
Table 2: Physical and Chemical Properties of Related Compounds
| Property | 4-Amino-6-chloropyrimidine | 2,4-Diamino-6-chloropyrimidine |
| Molecular Formula | C₄H₄ClN₃ | C₄H₅ClN₄ |
| Molecular Weight | 129.55 g/mol | 144.56 g/mol |
| Appearance | Off-white to light yellow crystalline powder | White to off-white crystalline solid |
| Melting Point | 183-186 °C | 198-202 °C |
| Solubility | Slightly soluble in water | Insoluble in water |
Experimental Protocols: General Handling and Storage
The following protocols are generalized based on best practices for handling potentially hazardous research chemicals.
4.1. Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate PPE. The following is a general guideline:
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection:
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: Wear a lab coat.
-
-
Respiratory Protection: If working with a powder or in a poorly ventilated area, use a NIOSH-approved respirator with an appropriate cartridge.
4.2. Handling
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
4.3. Storage
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.
4.4. First-Aid Measures
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Get medical attention.
-
In Case of Skin Contact: Immediately wash with plenty of soap and water. Get medical attention if irritation develops.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.
4.5. Disposal
Dispose of contents/container in accordance with local, regional, and national regulations.
Logical Workflow for Handling and Use
The following diagram illustrates a logical workflow for the safe handling and use of a research chemical like this compound in a laboratory setting.
Caption: General laboratory workflow for handling chemical compounds.
Potential Signaling Pathways and Experimental Workflows
Given that this compound is a novel compound with no published biological data, any discussion of signaling pathways would be purely speculative. Pyrimidine derivatives are known to interact with a wide range of biological targets, including kinases, polymerases, and other enzymes. The specific biological activity of this compound would need to be determined through experimental screening.
An initial experimental workflow to assess the biological activity of this compound might involve the following steps:
Caption: A hypothetical workflow for biological screening.
Conclusion
While specific data for this compound is not available, a cautious approach to its handling is warranted based on the known hazards of similar chemical structures. Researchers and drug development professionals should treat this compound as potentially hazardous, employing appropriate engineering controls, personal protective equipment, and safe work practices. Further research is necessary to fully characterize its physicochemical properties, toxicological profile, and biological activity.
The Pivotal Role of 4-(Azetidin-1-yl)-6-chloropyrimidine in Modern Drug Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The heterocyclic compound 4-(azetidin-1-yl)-6-chloropyrimidine has emerged as a critical starting material in the synthesis of a new generation of targeted therapeutics, most notably in the development of potent and selective kinase inhibitors. Its unique structural features, combining a reactive chloropyrimidine core with a strained azetidine ring, provide a versatile scaffold for the construction of complex drug molecules. This technical guide offers a comprehensive overview of the synthesis, reaction mechanisms, and application of this key intermediate in drug discovery, with a particular focus on the synthesis of the third-generation EGFR inhibitor, Osimertinib.
Core Synthesis and Physicochemical Properties
This compound is a stable, crystalline solid at room temperature. Its chemical structure and key properties are summarized in the table below.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 881401-67-8 |
| Molecular Formula | C₇H₈ClN₃ |
| Molecular Weight | 169.61 g/mol |
| Appearance | White to off-white crystalline powder |
Application in the Synthesis of Kinase Inhibitors: The Case of Osimertinib (AZD9291)
One of the most significant applications of this compound is as a key building block in the synthesis of Osimertinib (AZD9291), a potent and selective inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. Osimertinib is approved for the treatment of non-small cell lung cancer (NSCLC) harboring specific EGFR mutations.
The synthesis of Osimertinib involves a crucial nucleophilic aromatic substitution (SNAr) reaction where the chlorine atom on the pyrimidine ring is displaced by an aniline derivative. This reaction forms the central pyrimidine-aniline core of the drug molecule.
Experimental Protocol: Synthesis of the Osimertinib Core
The following is a generalized experimental protocol for the nucleophilic aromatic substitution reaction between this compound and a substituted aniline, based on published synthetic routes for Osimertinib.
Reaction:
Reagents and Materials:
-
This compound
-
N¹-(2-amino-4-methoxyphenyl)-N¹-methylethane-1,2-diamine
-
Solvent (e.g., isopropanol, n-butanol, or 1,4-dioxane)
-
Base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a reaction vessel under an inert atmosphere, add this compound and the chosen solvent.
-
Add the substituted aniline derivative, N¹-(2-amino-4-methoxyphenyl)-N¹-methylethane-1,2-diamine, to the mixture.
-
Add the base (e.g., DIPEA) to the reaction mixture.
-
Heat the reaction mixture to a temperature ranging from 80°C to 120°C. The optimal temperature will depend on the solvent used.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS). The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can be isolated and purified by standard techniques such as crystallization, precipitation by adding an anti-solvent, or column chromatography.
Quantitative Data for Osimertinib Synthesis
Several synthetic routes for Osimertinib have been reported with varying efficiencies. An improved and highly efficient protocol has demonstrated a very high overall yield.
| Step | Reaction | Yield (%) |
| Core Formation | Nucleophilic aromatic substitution | ~98% |
| Overall Synthesis | Multi-step synthesis to Osimertinib | ~68% |
The EGFR Signaling Pathway: The Target of Osimertinib
Osimertinib exerts its therapeutic effect by inhibiting the epidermal growth factor receptor (EGFR) signaling pathway, which is often dysregulated in cancer. The binding of epidermal growth factor (EGF) to EGFR triggers a cascade of downstream signaling events that promote cell proliferation, survival, and metastasis. The key signaling pathways activated by EGFR include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.
Caption: The EGFR signaling pathway and the inhibitory action of Osimertinib.
Experimental Workflow: From Starting Material to Drug Candidate
The journey from a starting material like this compound to a viable drug candidate involves a series of well-defined steps. This workflow ensures the systematic development and evaluation of new chemical entities.
Caption: A generalized workflow for drug development starting from a key intermediate.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its successful application in the synthesis of Osimertinib highlights its importance in the development of targeted therapies for cancer. The synthetic accessibility and the reactivity of the chloropyrimidine core make it an attractive starting material for the generation of diverse libraries of compounds for drug discovery campaigns. A thorough understanding of its chemistry and reaction kinetics is essential for researchers and scientists working at the forefront of pharmaceutical development.
The Enduring Potency of the Pyrimidine Scaffold: A Technical Guide to Pyrimidine-Based Drugs in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine ring, a fundamental heterocyclic aromatic compound, stands as a cornerstone in the edifice of medicinal chemistry. Its prevalence in natural biomolecules, such as the nucleobases cytosine, thymine, and uracil, has made it a "privileged scaffold" for the design of novel therapeutic agents. The ability of the pyrimidine core to engage in various biological interactions, including hydrogen bonding and pi-stacking, coupled with its synthetic tractability, has led to the development of a vast arsenal of drugs targeting a wide spectrum of diseases, from cancers and viral infections to inflammatory disorders.[1][2][3] This technical guide provides an in-depth review of pyrimidine-based drugs, focusing on their mechanisms of action, associated signaling pathways, quantitative efficacy data, and the experimental protocols pivotal to their discovery and development.
Therapeutic Applications and Mechanisms of Action
Pyrimidine derivatives have demonstrated remarkable versatility, exhibiting a broad range of pharmacological activities.[2][3][4] Their mechanism of action often involves the modulation of key enzymes and signaling pathways implicated in disease pathogenesis.
Anticancer Activity: A significant number of pyrimidine-based drugs are employed in oncology. These agents can act through various mechanisms, including:
-
Kinase Inhibition: Many pyrimidine analogs function as potent inhibitors of protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and survival. Key kinase targets include:
-
Epidermal Growth Factor Receptor (EGFR): Pyrimidine-based EGFR inhibitors are used in the treatment of non-small cell lung cancer.[1]
-
Cyclin-Dependent Kinases (CDKs): As regulators of the cell cycle, CDKs, particularly CDK4 and CDK6, are attractive targets for cancer therapy.[1]
-
Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase involved in integrin-activated signal transduction and is often overexpressed in tumors.[1]
-
Janus Kinases (JAKs): The JAK-STAT signaling pathway is implicated in various cancers and immune disorders.[1]
-
-
Antimetabolites: Pyrimidine analogs can mimic endogenous nucleosides and interfere with the synthesis of DNA and RNA, thereby halting the proliferation of rapidly dividing cancer cells.[5][6]
Antiviral and Antibacterial Activity: The structural similarity of pyrimidine derivatives to nucleosides has been exploited in the development of antiviral agents, particularly non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV.[1] Additionally, certain pyrimidine compounds have shown potent antibacterial activity against various strains of bacteria.[1]
Quantitative Data on Pyrimidine-Based Drugs
The following tables summarize the in vitro activities of selected pyrimidine-based compounds against various targets and cell lines, providing a comparative overview of their potency.
Table 1: Anticancer Activity of Pyrimidine Derivatives
| Compound | Target/Cell Line | IC50 | Reference |
| 72 | FAK | 27.4 nM | [1] |
| Cell Proliferation | 0.126 µM | [1] | |
| 95 | EGFR-Dell9/T790M/C797S | 0.2 ± 0.01 μM | [1] |
| EGFR-L858R/T790M/C797S | 0.2 ± 0.01 μM | [1] | |
| 117 | MCF-7, T-47D, MDA-MB-452, MDA-MB-468 | Better than control | [1] |
| Compound 14 | EGFR L858R/T790M mutant kinase | 8.43 nM | [2] |
| Compound 15 | EGFR L858R/T790M mutant kinase | 6.91 nM | [2] |
| Compound 31 | HCT116, MCF7, PC3 | 29.40 ± 0.21 µM - S53 | [2] |
| Compound 32 | HCT116, MCF7, PC3 | 29.40 ± 0.21 µM - S53 | [2] |
| Compound 138 | MCF-7 | 0.01 ± 0.0065 µM | [7] |
| A549 | 0.04 ± 0.0072 µM | [7] | |
| PC3 | 0.08 ± 0.0084 µM | [7] | |
| DU-145 | 0.12 ± 0.078 µM | [7] | |
| Compound 1 | Human hepatoma cell line | 39 µM | [8] |
Table 2: Antimicrobial Activity of Pyrimidine Derivatives
| Compound | Pathogen | MIC | Reference |
| 35 | S. aureus, Streptococcus pneumoniae, Enterococcus faecalis, Bacillus subtilis, Staphylococcus xylosus, Listeria monocytogens | 0.25–1 μg/mL | [1] |
Table 3: Antiviral Activity of Pyrimidine Derivatives
| Compound | Virus | EC50 | Reference |
| 90 | Tobacco Mosaic Virus (TMV) | 219.2 µg/mL | [7] |
| 91 | Tobacco Mosaic Virus (TMV) | 228.2 µg/mL | [7] |
| 92 | Tobacco Mosaic Virus (TMV) | 279.9 µg/mL | [7] |
| 93 | Tobacco Mosaic Virus (TMV) | 234.9 µg/mL | [7] |
Table 4: Pharmacokinetic Properties of a Pyrimidine Derivative
| Compound | Administration | Cmax (ng/mL) | Tmax (h) | t½ (h) | CL (L/h/kg) | AUC 0–t (ng/mL·h) | Reference |
| 243 | p.o. (30 mg/kg), total | 2688.72 | 0.25 | 2.76 | 0.2 ± 0.1 | 9584.81 | [1] |
| p.o. (30 mg/kg), free | 66.92 | 0.25 | 2.76 | 0.7 ± 0.3 | 238.75 | [1] |
Key Signaling Pathways Modulated by Pyrimidine-Based Drugs
The efficacy of many pyrimidine-based drugs stems from their ability to interfere with critical signaling cascades that drive disease progression. Understanding these pathways is paramount for rational drug design and development.
Focal Adhesion Kinase (FAK) Signaling Pathway
FAK is a central mediator of integrin signaling and also integrates signals from other receptors like receptor tyrosine kinases (RTKs) and G protein-coupled receptors (GPCRs).[2][9] Its activation triggers downstream pathways that regulate cell survival, proliferation, migration, and invasion.[9]
Caption: FAK signaling cascade and the inhibitory action of pyrimidine-based drugs.
CDK4/6/Rb/E2F Cell Cycle Pathway
The progression through the G1 phase of the cell cycle is tightly regulated by the activity of CDK4 and CDK6. These kinases phosphorylate the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor, which in turn activates the transcription of genes required for S-phase entry.[10][11]
Caption: Inhibition of the CDK4/6/Rb/E2F pathway by pyrimidine-based drugs.
JAK-STAT Signaling Pathway
The JAK-STAT pathway is a primary route for signal transduction from cytokine and growth factor receptors to the nucleus.[12][13] Ligand binding to the receptor induces receptor dimerization and activation of associated JAKs, which then phosphorylate STAT proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate gene transcription.[12][13]
Caption: The JAK-STAT signaling pathway and its inhibition by pyrimidine-based drugs.
Experimental Protocols
The development of pyrimidine-based drugs relies on a suite of robust experimental assays to determine their efficacy and mechanism of action. Below are detailed methodologies for key experiments.
Synthesis of Pyrimidine Derivatives
Biginelli Reaction for Dihydropyrimidine Synthesis
The Biginelli reaction is a classic multi-component reaction for the synthesis of dihydropyrimidines.[14][15][16]
-
Reactants: An aldehyde (e.g., vanillin, 10 mmol), a β-ketoester (e.g., ethyl acetoacetate, 15 mmol), and urea (10 mmol).[17]
-
Solvent and Catalyst: 95% ethanol (5 mL) and concentrated HCl (0.2 mL).[17]
-
Procedure:
-
Combine the aldehyde, β-ketoester, urea, and ethanol in a 25 mL round-bottom flask equipped with a reflux condenser.[17]
-
Add the concentrated HCl to the reaction mixture.[17]
-
Heat the mixture at reflux for 1.5 hours.[17]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the flask to 0°C to induce precipitation of the product.[17]
-
Collect the precipitate by filtration, wash with cold ethanol, and dry.
-
Purify the crude product by recrystallization.
-
Characterize the final product using techniques such as NMR, IR, and mass spectrometry.
-
Synthesis of 2-(Phenylamino)pyrimidine Derivatives
This method is used for synthesizing EGFR inhibitors.[1]
-
Step 1: SNAr Reaction:
-
React 2,4,5-trichloropyrimidine with a substituted phenylenediamine in acetonitrile at -10 °C to obtain the C4-substituted pyrimidine derivative.[1]
-
-
Step 2: Amide Formation:
-
React the product from Step 1 with acryloyl chloride and DIPEA in dioxane to form the corresponding pyrimidinamide.[1]
-
-
Step 3: Suzuki Coupling:
-
Couple the pyrimidinamide with various substituted anilines using Pd(OAc)2, Xantphos, and Cs2CO3 in dioxane to yield the final 2-(phenylamino)pyrimidine derivatives.[1]
-
Biological Evaluation Assays
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][18][19]
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[7]
-
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the pyrimidine-based drug for a specified duration (e.g., 72 hours).[8] Include untreated control wells.
-
Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[7][20]
-
Carefully remove the medium containing MTT.
-
Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[18]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[20]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7]
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Kinase Inhibition Assays (General Protocol)
These assays measure the ability of a compound to inhibit the activity of a specific kinase.
-
EGFR Kinase Assay:
-
Prepare a reaction mixture containing EGFR kinase, a suitable substrate (e.g., a tyrosine-containing peptide), and ATP in a kinase buffer (e.g., 20 mM Tris, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT).[21]
-
Pre-incubate the enzyme with serially diluted pyrimidine-based inhibitor in a 384-well plate.[21]
-
Initiate the kinase reaction by adding the ATP/substrate mix.[21]
-
Monitor the reaction progress by measuring the signal (e.g., fluorescence or luminescence) generated from the phosphorylated substrate over time.[21]
-
Determine the initial reaction velocity and plot it against the inhibitor concentration to calculate the IC50 value.[21]
-
-
FAK Inhibition Assay:
-
A similar principle to the EGFR kinase assay is applied, using recombinant FAK protein.
-
An in vitro kinase assay can be performed with purified FAK, γ-ATP, and the test compound.[22]
-
The level of FAK autophosphorylation is measured, often by detecting the amount of radiolabeled phosphate incorporated or by using phospho-specific antibodies in an ELISA or Western blot format.
-
Western Blotting for Phosphorylated Proteins
This technique is used to detect the phosphorylation status of specific proteins within a signaling pathway.[4][6][23]
-
Sample Preparation:
-
Gel Electrophoresis and Transfer:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunodetection:
-
Block the membrane with a suitable blocking agent, such as Bovine Serum Albumin (BSA), to prevent non-specific antibody binding. Avoid using milk as it contains phosphoproteins that can cause high background.[23]
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.
-
Wash the membrane thoroughly with a wash buffer (e.g., TBST).[23]
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[4]
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein.
-
Conclusion
The pyrimidine scaffold continues to be a remarkably fruitful starting point for the discovery of new drugs. Its inherent biological relevance and synthetic accessibility ensure its continued prominence in medicinal chemistry. The ongoing exploration of novel pyrimidine derivatives, coupled with a deeper understanding of their interactions with biological targets and signaling pathways, promises to deliver the next generation of therapies for a multitude of human diseases. The experimental protocols and pathway analyses presented in this guide are intended to serve as a valuable resource for researchers dedicated to this endeavor.
References
- 1. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 5. Frontiers | Functional and clinical characteristics of focal adhesion kinases in cancer progression [frontiersin.org]
- 6. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. researchgate.net [researchgate.net]
- 10. Targeting the RB-E2F pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting the Retinoblastoma/E2F repressive complex by CDK4/6 inhibitors amplifies oncolytic potency of an oncolytic adenovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. moodle2.units.it [moodle2.units.it]
- 15. scispace.com [scispace.com]
- 16. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. theochem.mercer.edu [theochem.mercer.edu]
- 18. MTT assay overview | Abcam [abcam.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. rsc.org [rsc.org]
- 22. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
Methodological & Application
protocol for using 4-(Azetidin-1-yl)-6-chloropyrimidine in Suzuki coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides a detailed protocol for the Suzuki coupling of 4-(azetidin-1-yl)-6-chloropyrimidine with various boronic acids. Pyrimidine scaffolds are prevalent in medicinal chemistry, and the ability to functionalize them at specific positions is crucial for the development of novel therapeutic agents. The azetidine moiety is a valuable substituent known to improve physicochemical properties such as solubility and metabolic stability. This protocol is based on established methodologies for the Suzuki coupling of related chloropyrimidines and provides a robust starting point for optimization.
General Reaction Scheme
The Suzuki coupling of this compound involves the palladium-catalyzed reaction with a boronic acid in the presence of a base and a suitable solvent to yield the corresponding 4-(azetidin-1-yl)-6-aryl(or heteroaryl)pyrimidine.
Caption: General scheme of the Suzuki coupling reaction.
Experimental Protocols
This section provides a detailed methodology for the Suzuki coupling of this compound. The conditions are based on successful couplings of structurally similar chloropyrimidines and should be optimized for each specific substrate.
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃/P(t-Bu)₃)
-
Base (e.g., K₂CO₃, K₃PO₄, KF)
-
Anhydrous solvent (e.g., 1,4-dioxane, THF, DMF, or a mixture with water)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or microwave vial
-
Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
To a Schlenk flask or microwave vial, add this compound (1.0 equiv), the desired boronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst (0.01-0.05 equiv) and, if using a ligand, the ligand (0.02-0.10 equiv) under a positive flow of inert gas.
-
Add the anhydrous solvent (or solvent mixture) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (2-24 hours). Reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-(azetidin-1-yl)-6-aryl(or heteroaryl)pyrimidine.
Caption: Experimental workflow for Suzuki coupling.
Data Presentation: Reaction Conditions for Analogous Chloropyrimidines
The following table summarizes reaction conditions reported in the literature for the Suzuki coupling of chloropyrimidines with structural similarities to this compound. This data can serve as a guide for optimizing the reaction of interest.
| Substrate | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Pd(PPh₃)₄ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 (MW) | 0.25 | 81 | [1][2] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60 | [1] |
| Solid-supported chloropyrimidine | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (10) | KF | THF | 50 | 16 | Moderate | [3] |
| 2,4-Dichloropyrimidine | Pd₂(dba)₃ (5) | P(t-Bu)₃ (20) | K₃PO₄ | 1-Butanol | 90 | 12 | >80 | [4] |
Signaling Pathways and Logical Relationships
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established pathway involving several key steps: oxidative addition, transmetalation, and reductive elimination. Understanding this cycle is crucial for troubleshooting and optimizing the reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Conclusion
This application note provides a comprehensive protocol and relevant background information for performing the Suzuki coupling of this compound. The provided experimental details, tabulated data from analogous systems, and mechanistic diagrams offer a solid foundation for researchers to successfully synthesize a variety of 6-substituted pyrimidine derivatives for applications in drug discovery and development. Optimization of the reaction conditions for each specific boronic acid is recommended to achieve the highest possible yields.
References
- 1. mdpi.com [mdpi.com]
- 2. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 3. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-(Azetidin-1-yl)-6-chloropyrimidine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Azetidin-1-yl)-6-chloropyrimidine is a valuable heterocyclic building block in medicinal chemistry, primarily utilized in the discovery and development of novel kinase inhibitors. The pyrimidine core is a common scaffold in numerous biologically active compounds, and the presence of a chlorine atom at the 6-position provides a reactive handle for various cross-coupling reactions, enabling the synthesis of diverse compound libraries. The azetidine moiety at the 4-position can contribute to improved physicochemical properties, such as solubility and metabolic stability, and can also engage in crucial interactions with biological targets. This document provides an overview of the applications of this building block, with a focus on its use in the synthesis of Aurora kinase inhibitors, and detailed protocols for its derivatization.
Applications in Drug Discovery: Synthesis of Aurora Kinase Inhibitors
The 4-(azetidin-1-yl)pyrimidine scaffold has been successfully employed in the development of potent and selective inhibitors of Aurora kinases, a family of serine/threonine kinases that play a critical role in the regulation of mitosis. Overexpression of Aurora kinases is frequently observed in various human cancers, making them attractive targets for anticancer drug discovery. The ability of inhibitors to induce the degradation of MYC-family oncoproteins is a key mechanism of their anti-cancer activity.
A notable application of a similar building block is in the synthesis of a series of pyrimidine-based derivatives designed to inhibit Aurora A kinase and consequently reduce the levels of cMYC and MYCN, oncoproteins that are implicated in the progression of various cancers, including small-cell lung cancer (SCLC).
Quantitative Data of Representative Kinase Inhibitors
| Compound ID | Structure | Aurora A IC₅₀ (nM)[1] | Cell Proliferation IC₅₀ (nM) (NCI-H524, cMYC amplified SCLC line)[1] |
| 1 | (S)-(3-Chloro-2-fluorophenyl)(3-((4-(4-ethylpiperazin-1-yl)-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidin-1-yl)methanone | 24.1 ± 7.9 | > 1000 |
| 3 | (S)-(3-Chloro-2-fluorophenyl)(3-((4-(3-(dimethylamino)azetidin-1-yl)-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidin-1-yl)methanone | Not Reported | Not Reported |
| 13 | (S)-(4-chloro-2-fluorophenyl)(3-((4-(4-ethylpiperazin-1-yl)-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidin-1-yl)methanone | 38.6 ± 7.0 | 3.36 |
Experimental Protocols
The chlorine atom at the 6-position of this compound is susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, providing versatile methods for library synthesis.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the reaction of this compound with a primary or secondary amine to introduce a substituent at the 6-position. This is a common strategy for building diversity in kinase inhibitor synthesis.
General Procedure:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as 1-pentanol or DMSO (0.2 M) is added the desired amine (1.2-2.0 eq).
-
The reaction mixture is heated to 120-140 °C for 2-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with an appropriate organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 4-(azetidin-1-yl)-6-(substituted-amino)pyrimidine.
Protocol 2: Suzuki Cross-Coupling
This protocol outlines the palladium-catalyzed Suzuki coupling of this compound with a boronic acid or ester to form a C-C bond at the 6-position.
General Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the corresponding boronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or Pd₂(dba)₃/P(t-Bu)₃ (0.02 eq), and a base such as K₂CO₃ (2.0 eq) or KF (2.0 eq).
-
Add a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, THF) and water (e.g., 4:1 v/v).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C for 4-12 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired 4-(azetidin-1-yl)-6-arylpyrimidine.
Protocol 3: Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed C-N cross-coupling of this compound with an amine. This method is particularly useful for coupling less nucleophilic amines.
General Procedure:
-
To a reaction vial, add this compound (1.0 eq), the amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, BINAP, 0.04 eq), and a base (e.g., NaOt-Bu, Cs₂CO₃, 1.5 eq).
-
Evacuate and backfill the vial with an inert gas (e.g., argon) three times.
-
Add a dry, degassed solvent (e.g., toluene, 1,4-dioxane).
-
Heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 4-(azetidin-1-yl)-6-(amino)pyrimidine derivative.
Visualizations
Aurora Kinase Signaling Pathway and Inhibition
The following diagram illustrates a simplified Aurora kinase signaling pathway and the point of intervention by inhibitors synthesized from the this compound building block.
References
Application Notes and Protocols for Cross-Coupling Reactions with 4-(Azetidin-1-yl)-6-chloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for performing Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions using 4-(azetidin-1-yl)-6-chloropyrimidine as a key building block. This versatile scaffold is of significant interest in medicinal chemistry for the synthesis of novel kinase inhibitors and other biologically active molecules. The following protocols are based on established methodologies for structurally related chloropyrimidines and may require optimization for this specific substrate.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds, enabling the synthesis of 4-(azetidin-1-yl)-6-arylpyrimidines. These products are valuable intermediates in the development of various therapeutic agents.
General Reaction Scheme:
General scheme for the Suzuki-Miyaura coupling reaction.
Experimental Protocol:
This protocol is adapted from a microwave-assisted Suzuki coupling of 2,4-dichloropyrimidines.
-
Reagent Preparation : In a microwave vial, dissolve this compound (1.0 equiv.) in a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Inert Atmosphere : Degas the solution by bubbling argon through it for 15-20 minutes.
-
Addition of Reagents : To the solution, add the arylboronic acid (1.2-1.5 equiv.), a suitable base (2.0-3.0 equiv., e.g., K₂CO₃ or Cs₂CO₃), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Reaction Conditions : Seal the vial and heat the mixture in a microwave reactor to a temperature between 100-150 °C for 15-60 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Quantitative Data for Analogous Suzuki Couplings:
The following table summarizes data from Suzuki couplings of related chloropyrimidine systems to provide an indication of expected outcomes.
| Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Compound |
| Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (5) | KF (3) | THF | 50 | 12 | Moderate | Solid-supported 4-amino-6-chloropyrimidine |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | Dioxane/H₂O | 100 | 0.25 (MW) | 70-95 | 2,4-Dichloropyrimidine |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane | 80 | 18-22 | 60 | 5-(4-bromophenyl)-4,6-dichloropyrimidine |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, allowing for the synthesis of various 4-(azetidin-1-yl)-6-aminopyrimidines. This reaction is crucial for expanding the chemical space around the pyrimidine core for structure-activity relationship (SAR) studies.
General Reaction Scheme:
General scheme for the Buchwald-Hartwig amination.
Experimental Protocol:
This protocol is based on established procedures for the amination of chloro-substituted N-heterocycles.
-
Reagent Preparation : To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and the base (e.g., NaOt-Bu or Cs₂CO₃, 1.4-2.0 equiv.).
-
Inert Atmosphere : Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Reagents : Add this compound (1.0 equiv.), the amine (1.2 equiv.), and an anhydrous solvent (e.g., toluene or dioxane).
-
Reaction Conditions : Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up : Cool the mixture to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through a pad of celite.
-
Purification : Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography.
Quantitative Data for Analogous Buchwald-Hartwig Aminations:
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Compound |
| Pd(OAc)₂ (10) | Xantphos (15) | Cs₂CO₃ (1.4) | Toluene | 100 | 12-24 | Good | 6-Chloropurine nucleoside |
| PdCl₂(PPh₃)₂ (10) | Xantphos (12) | NaOt-Bu (1.5) | Toluene | 110 | 12 | 27-82 | 2-Amino-4-chloropyrimidine derivative |
Sonogashira Coupling
The Sonogashira coupling is a highly effective method for forming carbon-carbon bonds between sp²-hybridized carbons and sp-hybridized carbons, leading to the synthesis of 4-(azetidin-1-yl)-6-alkynylpyrimidines. These compounds serve as important precursors for further functionalization.
General Reaction Scheme:
General scheme for the Sonogashira coupling reaction.
Experimental Protocol:
This protocol is a general procedure based on standard Sonogashira coupling conditions.
-
Reagent Preparation : In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in a suitable solvent (e.g., THF or DMF).
-
Addition of Reagents : Add the terminal alkyne (1.1-1.5 equiv.), a copper(I) cocatalyst (e.g., CuI, 1-5 mol%), and a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 1-5 mol%).
-
Base Addition : Add a suitable amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), which can also serve as a co-solvent.
-
Reaction Conditions : Stir the reaction mixture at room temperature or with gentle heating (40-80 °C) until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up : Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with aqueous ammonium chloride solution, followed by water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Quantitative Data for Analogous Sonogashira Couplings:
| Pd Catalyst (mol%) | Cu(I) Cocatalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Compound |
| Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 72-96 | 2-Amino-3-bromopyridine |
| Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 16 | Low (for a challenging substrate) | 6-bromo-3-fluoro-2-cyanopyridine |
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the setup, execution, and purification of a palladium-catalyzed cross-coupling reaction.
A typical experimental workflow for cross-coupling reactions.
Disclaimer: The provided protocols are intended as a starting point and may require optimization for specific substrates and reaction scales. It is recommended to perform small-scale test reactions to determine the optimal conditions. Always follow appropriate laboratory safety procedures.
Application Notes and Protocols: 4-(Azetidin-1-yl)-6-chloropyrimidine in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine and its derivatives are a cornerstone in the development of anticancer agents due to their structural similarity to the pyrimidine bases of DNA and RNA, allowing them to interfere with nucleic acid synthesis and repair in cancer cells. The compound 4-(Azetidin-1-yl)-6-chloropyrimidine belongs to this broad class of heterocyclic compounds. While specific research on the anticancer properties of this compound is not extensively documented in publicly available literature, its structural motifs—a pyrimidine core, a chloro leaving group, and an azetidine ring—suggest its potential as a scaffold or intermediate in the synthesis of novel therapeutic agents. The chloropyrimidine moiety can serve as a reactive site for nucleophilic substitution, enabling the synthesis of a diverse library of compounds for screening. The azetidine ring, a four-membered nitrogen-containing heterocycle, can influence the compound's solubility, metabolic stability, and binding affinity to target proteins.
These application notes provide a generalized framework for the investigation of this compound and its derivatives in a cancer research setting, based on established protocols for similar pyrimidine-based compounds.
Potential Applications in Cancer Research
-
Scaffold for Novel Kinase Inhibitors: The pyrimidine core is a common feature in many approved kinase inhibitors. This compound can be used as a starting material to synthesize derivatives that target various kinases implicated in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Bruton's tyrosine kinase (BTK), or Cyclin-Dependent Kinases (CDKs).
-
Intermediate for DNA-Targeting Agents: The pyrimidine structure can be modified to create compounds that intercalate with DNA or inhibit enzymes involved in DNA replication and repair, such as topoisomerase or dihydrofolate reductase.
-
Fragment-Based Drug Discovery: The compound itself can be used in fragment-based screening approaches to identify novel binding interactions with cancer-related protein targets.
Data Presentation
Quantitative data from in vitro anticancer activity screening of this compound derivatives should be summarized for clear comparison. Below is a template for presenting such data.
| Compound ID | Modification on Pyrimidine Ring | Target Cancer Cell Line | IC₅₀ (µM) | Selectivity Index (SI) |
| This compound | (Reference Compound) | e.g., MCF-7 (Breast) | Data to be determined | Data to be determined |
| Derivative 1 | e.g., Substitution at C6 | e.g., MCF-7 (Breast) | Data to be determined | Data to be determined |
| Derivative 2 | e.g., Substitution at C6 | e.g., A549 (Lung) | Data to be determined | Data to be determined |
| Derivative 3 | e.g., Substitution at C6 | e.g., HCT116 (Colon) | Data to be determined | Data to be determined |
| Doxorubicin | (Positive Control) | e.g., MCF-7 (Breast) | Reference value | Reference value |
IC₅₀: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro. Selectivity Index (SI): The ratio of the cytotoxic concentration against normal cells to the cytotoxic concentration against cancer cells (e.g., IC₅₀ in normal fibroblasts / IC₅₀ in cancer cells). A higher SI indicates greater selectivity for cancer cells.
Experimental Protocols
The following are generalized protocols that can be adapted for the synthesis and evaluation of this compound and its derivatives.
Protocol 1: Synthesis of this compound Derivatives via Nucleophilic Aromatic Substitution
This protocol describes a general method for modifying the 6-chloro position of the pyrimidine ring.
Materials:
-
This compound
-
Desired nucleophile (e.g., an amine, thiol, or alcohol)
-
A suitable solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile)
-
A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Inert gas atmosphere (e.g., Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) plates and developing system
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask under an inert atmosphere.
-
Add the nucleophile (1.1 to 1.5 equivalents) to the solution.
-
Add the base (2 to 3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or heat as required (monitor by TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired derivative.
-
Characterize the final product using techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy.
Protocol 2: In Vitro Anticancer Activity Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116) and a normal cell line (e.g., human dermal fibroblasts)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well plates
-
Test compounds dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds and a positive control (e.g., Doxorubicin) in the complete medium. The final DMSO concentration should be less than 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ values using a dose-response curve.
Visualizations
Signaling Pathway Diagram
Many pyrimidine derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell growth and proliferation. The diagram below illustrates a generalized kinase signaling pathway that is a common target for such compounds.
Caption: A generalized kinase signaling cascade often targeted by pyrimidine-based inhibitors.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for the synthesis and evaluation of novel pyrimidine-based anticancer agents.
Caption: A typical workflow for the discovery of pyrimidine-based anticancer drugs.
Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors Using 4-(Azetidin-1-yl)-6-chloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. The 4-(azetidin-1-yl)-6-chloropyrimidine moiety is a versatile building block for the synthesis of novel kinase inhibitors, particularly targeting the Aurora kinase family, which are key regulators of cell division and are frequently overexpressed in various cancers. This document provides detailed protocols for the synthesis of novel kinase inhibitors via nucleophilic aromatic substitution (SNAr) and Suzuki coupling reactions, along with methods for their biological evaluation.
Target Kinase: Aurora Kinase A
Aurora kinase A (AURKA) is a serine/threonine kinase that plays a crucial role in mitotic progression, including centrosome maturation and separation, and spindle assembly.[1] Overexpression of AURKA is linked to tumorigenesis and is observed in a wide range of human cancers, making it an attractive target for cancer therapy. Inhibition of AURKA can lead to mitotic arrest and apoptosis in cancer cells.
Synthetic Pathways
Novel kinase inhibitors can be synthesized from this compound through two primary routes: nucleophilic aromatic substitution (SNAr) at the C6 position or a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling.
Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This method involves the displacement of the chlorine atom at the C6 position of the pyrimidine ring by a nucleophile, typically an amine. This reaction is a straightforward and widely used method for the synthesis of 2,4,6-trisubstituted pyrimidines.
Caption: General workflow for SNAr synthesis.
Synthesis via Suzuki Coupling
The Suzuki coupling reaction allows for the formation of a carbon-carbon bond between the C6 position of the pyrimidine and a variety of aryl or heteroaryl groups. This palladium-catalyzed reaction is a powerful tool for generating diverse libraries of kinase inhibitors.[2]
Caption: General workflow for Suzuki coupling synthesis.
Experimental Protocols
Protocol 1: Synthesis of a Novel Aurora Kinase A Inhibitor via SNAr
This protocol describes the synthesis of a representative kinase inhibitor, N-(5-methyl-1H-pyrazol-3-yl)-4-(azetidin-1-yl)pyrimidin-6-amine, adapted from a similar synthesis.[1][3]
Materials:
-
This compound
-
3-Amino-5-methylpyrazole
-
N,N-Diisopropylethylamine (DIPEA)
-
n-Butanol
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) in n-butanol (10 mL) is added 3-amino-5-methylpyrazole (1.2 mmol) and DIPEA (2.0 mmol).
-
The reaction mixture is heated to 120 °C and stirred for 16 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is redissolved in ethyl acetate and washed with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product.
Protocol 2: Kinase Inhibition Assay (Aurora Kinase A)
This protocol outlines a general procedure for evaluating the inhibitory activity of the synthesized compounds against Aurora Kinase A.
Materials:
-
Synthesized inhibitor compound
-
Recombinant human Aurora Kinase A
-
ATP
-
Fluorescently labeled peptide substrate
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well plates
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare a serial dilution of the inhibitor compound in DMSO.
-
In a 384-well plate, add the kinase buffer, the inhibitor at various concentrations, and the recombinant Aurora Kinase A enzyme.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and the fluorescently labeled peptide substrate.
-
Allow the reaction to proceed for 1 hour at room temperature.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Measure the fluorescence intensity on a plate reader.
-
The IC50 value is determined by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation
The following table summarizes the biological activity of a representative Aurora Kinase A inhibitor synthesized via a similar route, demonstrating the potential of the 4-(azetidin-1-yl)pyrimidine scaffold.
| Compound ID | Target Kinase | IC50 (nM) | Cell-based Assay (Cell Line) | IC50 (nM) |
| Analog 1 | Aurora A | 15 | Proliferation (NCI-H82) | < 200 |
Data adapted from a study on pyrimidine-based Aurora Kinase inhibitors with a similar scaffold.[1]
Signaling Pathway
The following diagram illustrates the central role of Aurora Kinase A in cell cycle progression and how its inhibition can impact downstream signaling.
Caption: Aurora Kinase A signaling pathway.
References
Application Notes: 4-(Azetidin-1-yl)-6-chloropyrimidine in the Synthesis of Potent CSF-1R Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Colony-Stimulating Factor 1 Receptor (CSF-1R), a receptor tyrosine kinase, is a critical regulator of macrophage and microglia differentiation, proliferation, and survival. Dysregulation of the CSF-1R signaling pathway is implicated in a variety of pathologies, including cancer, inflammatory diseases, and neurodegenerative disorders. Consequently, the development of small molecule inhibitors targeting CSF-1R is an area of intense research. The pyrimidine scaffold is a well-established pharmacophore in kinase inhibitor design. This document details the application of a key building block, 4-(azetidin-1-yl)-6-chloropyrimidine , in the synthesis of potent and selective CSF-1R inhibitors, with a focus on the clinical candidate ARRY-382.
CSF-1R Signaling Pathway
Upon binding of its ligands, CSF-1 (Colony-Stimulating Factor 1) or IL-34 (Interleukin-34), the CSF-1R dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain. This activation initiates a cascade of downstream signaling events, primarily through the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell survival, proliferation, and differentiation. Inhibition of CSF-1R blocks these downstream signals, leading to the depletion of CSF-1R-dependent cells like tumor-associated macrophages (TAMs).
Synthesis of CSF-1R Inhibitors using this compound
The primary synthetic utility of this compound lies in its role as an electrophilic partner in nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the pyrimidine ring, further activated by the chlorine atom, facilitates displacement by nucleophiles, typically the hydroxyl or amino group of a substituted phenol or aniline. This reaction forms a diaryl ether or diarylamine linkage, which is a common structural motif in kinase inhibitors.
A prime example is the synthesis of ARRY-382, a potent and selective CSF-1R inhibitor. The synthesis involves two key steps:
-
Nucleophilic Aromatic Substitution (SNAr): Reaction of this compound with a substituted 4-aminophenol to form the diaryl ether intermediate.
-
Urea Formation: Subsequent reaction of the aminophenol intermediate with an appropriate isocyanate to yield the final urea-containing drug substance.
Quantitative Data of Representative CSF-1R Inhibitors
The following table summarizes the inhibitory activity of ARRY-382 and other relevant CSF-1R inhibitors.
| Compound Name | CSF-1R IC50 (nM) | Other Kinase Targets (IC50 nM) | Scaffold Type |
| ARRY-382 | 9 | Highly Selective | Pyrimidine Urea |
| Pexidartinib (PLX3397) | 13 | c-Kit (27), FLT3 (160) | Pyrrolopyrimidine |
| Vimseltinib (DCC-3014) | 2 | c-KIT (480), PDGFRα (430) | Pyrimidine |
| BPR1R024 | 0.53 | Selective vs. AURA/B | Pyrimidine |
IC50 values represent the concentration of an inhibitor required for 50% inhibition of the target kinase activity in vitro. Lower values indicate higher potency.
Experimental Protocols
The following are representative protocols for the key synthetic steps involved in the preparation of a pyrimidine urea-based CSF-1R inhibitor like ARRY-382, based on established chemical principles for SNAr and urea formation reactions.
Protocol 1: Synthesis of 4-((6-(Azetidin-1-yl)pyrimidin-4-yl)oxy)aniline (Intermediate)
Objective: To synthesize the diaryl ether intermediate via a nucleophilic aromatic substitution reaction.
Materials:
-
This compound (1.0 eq)
-
4-Aminophenol (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 4-aminophenol (1.1 eq) in DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 20 minutes to form the phenoxide.
-
Add a solution of this compound (1.0 eq) in DMF to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired intermediate.
Protocol 2: Synthesis of N-(4-((6-(Azetidin-1-yl)pyrimidin-4-yl)oxy)phenyl)-N'-(3-fluorophenyl)urea (Final Product, e.g., ARRY-382)
Objective: To form the final urea compound by reacting the aniline intermediate with an isocyanate.
Materials:
-
4-((6-(Azetidin-1-yl)pyrimidin-4-yl)oxy)aniline (Intermediate from Protocol 1) (1.0 eq)
-
3-Fluorophenyl isocyanate (1.05 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve the aniline intermediate (1.0 eq) in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add 3-fluorophenyl isocyanate (1.05 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Wash the collected solid or the resulting crude residue with a suitable solvent (e.g., diethyl ether or hexane) to remove any unreacted isocyanate.
-
If necessary, recrystallize the product from a suitable solvent system (e.g., ethanol/water or acetonitrile) to obtain the pure final compound.
-
Dry the final product under vacuum.
Conclusion
This compound serves as a valuable and versatile building block for the synthesis of potent CSF-1R inhibitors. The protocols outlined demonstrate a reliable synthetic route, primarily involving a nucleophilic aromatic substitution followed by urea formation, to access compounds like ARRY-382. These methodologies are crucial for researchers in medicinal chemistry and drug development aiming to explore novel therapeutics targeting the CSF-1R pathway for the treatment of cancer and other debilitating diseases.
Application Notes and Protocols: Nucleophilic Substitution on 4-(Azetidin-1-yl)-6-chloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the nucleophilic substitution on 4-(azetidin-1-yl)-6-chloropyrimidine. This versatile scaffold is a key intermediate in the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors. The following sections detail the reaction principles, experimental procedures, and expected outcomes for the substitution of the C6-chloro group with various nucleophiles.
Reaction Principle
The nucleophilic aromatic substitution (SNAr) on the this compound core proceeds via a two-step addition-elimination mechanism. The electron-withdrawing pyrimidine ring activates the C6 position for nucleophilic attack. A suitable nucleophile attacks the carbon atom bearing the chlorine, forming a temporary Meisenheimer complex. The subsequent departure of the chloride ion restores the aromaticity of the pyrimidine ring, yielding the substituted product. The general reaction scheme is depicted below.
Caption: General scheme of the nucleophilic aromatic substitution.
Experimental Protocols
The following protocols provide representative examples for the reaction of this compound with amine, thiol, and alcohol nucleophiles.
Protocol for Amination
This protocol is adapted from the synthesis of pyrimidine-based Aurora kinase inhibitors and is suitable for a range of primary and secondary amines.[1][2]
Materials:
-
This compound
-
Amine nucleophile (e.g., N,N-dimethylazetidin-3-amine)
-
1-Pentanol
-
Brine
-
Ethyl acetate
-
Magnesium sulfate
-
Silica gel for column chromatography
-
Dichloromethane
-
Methanol
Procedure:
-
In a reaction vial, dissolve this compound (1 equivalent) in 1-pentanol.
-
Add the amine nucleophile (2 equivalents) to the solution.
-
Seal the vial and heat the reaction mixture to 140 °C for 2 hours.
-
After cooling to room temperature, dilute the reaction mixture with brine.
-
Extract the aqueous phase with ethyl acetate (3 times).
-
Combine the organic extracts, wash with water and brine, and then dry over magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., dichloromethane/methanol, 90:10) to afford the desired 4-(azetidin-1-yl)-6-(amino)pyrimidine derivative.
General Protocol for Thiolation
This protocol provides general conditions for the reaction with thiol nucleophiles.
Materials:
-
This compound
-
Thiol nucleophile (e.g., thiophenol)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Water
-
Ethyl acetate
-
Brine
-
Sodium sulfate
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous DMF, add the thiol nucleophile (1.2 equivalents).
-
Add anhydrous potassium carbonate (2 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 4-(azetidin-1-yl)-6-(thio)pyrimidine derivative.
General Protocol for Alkoxylation
This protocol outlines general conditions for the reaction with alcohol nucleophiles.
Materials:
-
This compound
-
Alcohol nucleophile (e.g., sodium methoxide solution in methanol)
-
Anhydrous Tetrahydrofuran (THF) or the corresponding alcohol as solvent
-
Sodium hydride (NaH) (if starting from the alcohol)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Sodium sulfate
Procedure using an alkoxide:
-
Dissolve this compound (1 equivalent) in the corresponding alcohol (e.g., methanol).
-
Add the sodium alkoxide solution (1.5 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat to reflux until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify by column chromatography to obtain the 4-(azetidin-1-yl)-6-(alkoxy)pyrimidine.
Procedure using an alcohol and a base:
-
To a suspension of sodium hydride (1.5 equivalents, 60% dispersion in mineral oil) in anhydrous THF, add the alcohol (1.5 equivalents) dropwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1 equivalent) in anhydrous THF.
-
Stir the reaction at room temperature or heat as necessary, monitoring by TLC.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify by column chromatography.
Data Presentation
The following table summarizes representative reaction conditions for the nucleophilic substitution on a chloropyrimidine scaffold with an azetidine-containing nucleophile.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N,N-dimethylazetidin-3-amine | None | 1-Pentanol | 140 | 2 | 26 | [1][2] |
| General Primary/Secondary Amine | Base | DMF, EtOH, etc. | RT - Reflux | 2 - 24 | Varies | General |
| General Thiol | K₂CO₃ | DMF | RT | 12 - 24 | Varies | General |
| General Alcohol/Alkoxide | NaH/None | THF/Alcohol | 0 - Reflux | 1 - 12 | Varies | General |
| A base such as triethylamine or diisopropylethylamine is often used to scavenge the HCl byproduct. |
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for the nucleophilic substitution reaction and subsequent purification.
Caption: A typical experimental workflow for the synthesis of substituted pyrimidines.
References
Application Notes and Protocols: Synthesis of 4-(Azetidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine and its Potential as a Kinase Inhibitor Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolopyrimidines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their structural similarity to endogenous purines. This structural mimicry allows them to interact with a wide range of biological targets, particularly protein kinases, making them valuable scaffolds for the development of novel therapeutics.[1][2][3][4][5] The pyrazolo[3,4-d]pyrimidine core, in particular, is a well-established pharmacophore found in numerous kinase inhibitors investigated for the treatment of cancer and inflammatory diseases.[1][6][7] This application note details the synthesis of a specific derivative, 4-(azetidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine, from 4-(azetidin-1-yl)-6-chloropyrimidine and explores its potential applications in drug discovery.
The introduction of an azetidine moiety can offer several advantages in drug design, including improved metabolic stability, enhanced binding affinity, and favorable physicochemical properties. This document provides a detailed protocol for the synthesis of this key intermediate and discusses the broader significance of azetidinyl-pyrazolopyrimidines as potential kinase inhibitors.
Synthesis of 4-(Azetidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
The synthesis of 4-(azetidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is achieved through a two-step process starting from a commercially available dichloropyrimidine. The first step involves a nucleophilic aromatic substitution to introduce the azetidine ring, followed by a cyclization reaction with hydrazine to form the pyrazolopyrimidine core.
Experimental Protocols
Step 1: Synthesis of this compound
This initial step involves the selective displacement of one chlorine atom from a dichloropyrimidine with azetidine.
-
Materials:
-
4,6-Dichloropyrimidine
-
Azetidine hydrochloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl acetate)
-
-
Procedure:
-
To a solution of 4,6-dichloropyrimidine (1.0 eq) in the chosen anhydrous solvent, add triethylamine or DIPEA (2.2 eq).
-
Add azetidine hydrochloride (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or Ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable gradient of hexane and ethyl acetate to yield this compound.
-
Step 2: Synthesis of 4-(Azetidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
The second step involves the cyclization of the intermediate with hydrazine to form the desired pyrazolo[3,4-d]pyrimidine.
-
Materials:
-
This compound
-
Hydrazine hydrate (80-100%)
-
Solvent (e.g., Ethanol, n-Butanol, or N,N-Dimethylformamide (DMF))
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen solvent.
-
Add hydrazine hydrate (2.0-5.0 eq) to the solution.
-
Heat the reaction mixture to reflux (typically 80-120 °C) for 4-12 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with a cold solvent (e.g., ethanol or diethyl ether), and dry under vacuum.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by recrystallization or silica gel column chromatography to afford 4-(azetidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine.
-
Reaction Data
| Step | Reactants | Key Reagents/Solvents | Typical Yield (%) |
| 1 | 4,6-Dichloropyrimidine, Azetidine hydrochloride | TEA or DIPEA, DCM | 70-85 |
| 2 | This compound, Hydrazine hydrate | Ethanol or n-Butanol | 60-80 |
Yields are approximate and can vary based on reaction scale and purification methods.
Visualizing the Synthesis and Biological Context
To better understand the experimental workflow and the potential biological relevance of the synthesized compound, the following diagrams are provided.
Pyrazolopyrimidines often exert their biological effects by inhibiting protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer.
Applications in Drug Discovery
The 4-(azetidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine scaffold is a versatile starting point for the synthesis of a library of potential kinase inhibitors. The pyrazole N-H can be substituted to explore interactions with the hinge region of the kinase active site, while the pyrimidine core acts as a stable anchor. The azetidine group can be further modified to optimize potency and pharmacokinetic properties.
Numerous studies have demonstrated that pyrazolo[3,4-d]pyrimidines are potent inhibitors of various kinases, including but not limited to:
-
Src family kinases: Involved in cell growth, differentiation, and survival.[7]
-
Cyclin-dependent kinases (CDKs): Key regulators of the cell cycle.[8]
-
Epidermal Growth Factor Receptor (EGFR) tyrosine kinase: A crucial target in cancer therapy.[6][9]
-
Protein Kinase D (PKD): Implicated in cancer cell proliferation and invasion.[10]
The synthesized 4-(azetidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine can serve as a key building block for generating novel inhibitors targeting these and other clinically relevant kinases.
Conclusion
This application note provides a detailed and practical guide for the synthesis of 4-(azetidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine. The straightforward two-step protocol makes this valuable scaffold readily accessible to researchers in the field of medicinal chemistry and drug discovery. The established importance of the pyrazolo[3,4-d]pyrimidine core as a kinase inhibitor pharmacophore, combined with the beneficial properties of the azetidine moiety, positions this compound as a promising starting point for the development of next-generation targeted therapies. Further derivatization and biological evaluation of this scaffold are highly encouraged to explore its full therapeutic potential.
References
- 1. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An assessment study of known pyrazolopyrimidines: Chemical methodology and cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 4. PYRAZOLOPYRIMIDINES AS ANTICANCER AGENTS; SYNTHESES AND MODE OF ACTION (REVIEW ARTICLE) [journals.ekb.eg]
- 5. Pyrazolopyrimidines as anticancer agents: A review on structural and target-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 7. Pyrazolo[3,4- d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. heteroletters.org [heteroletters.org]
Application Notes and Protocols: 4-(Azetidin-1-yl)-6-chloropyrimidine in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Azetidin-1-yl)-6-chloropyrimidine is a versatile bifunctional reagent for the synthesis of diverse heterocyclic compounds. The pyrimidine core is a prevalent scaffold in numerous biologically active molecules, including approved drugs for a range of diseases. The presence of a reactive chlorine atom at the 6-position allows for facile nucleophilic aromatic substitution (SNAr), enabling the introduction of various functionalities. The azetidine moiety, a four-membered nitrogen-containing heterocycle, is a desirable feature in medicinal chemistry, often contributing to improved physicochemical properties and biological activity.[1] This document provides detailed application notes and experimental protocols for the use of this compound as a building block in the synthesis of more complex heterocyclic systems.
Synthesis of the Reagent: this compound
The title reagent can be readily synthesized from commercially available 4,6-dichloropyrimidine and azetidine via a nucleophilic aromatic substitution reaction.
Experimental Protocol: Synthesis of this compound
Materials:
-
4,6-Dichloropyrimidine
-
Azetidine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4,6-dichloropyrimidine (1.0 eq) in DMF, add potassium carbonate (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of azetidine (1.1 eq) in DMF.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Applications in Heterocyclic Synthesis: Nucleophilic Aromatic Substitution
The primary application of this compound in heterocyclic synthesis is the displacement of the C6-chloro group by a variety of nucleophiles. This allows for the construction of a library of 4,6-disubstituted pyrimidines.
General Reaction Scheme
Caption: General workflow for nucleophilic substitution.
Synthesis of 4,6-Disubstituted Pyrimidines via Amination
The reaction with primary and secondary amines introduces a second amino group at the 6-position, yielding 4-(azetidin-1-yl)-pyrimidine-6-amine derivatives. These structures are of interest in medicinal chemistry, particularly in the development of kinase inhibitors.
Materials:
-
This compound
-
Benzylamine
-
N,N-Diisopropylethylamine (DIPEA)
-
1,4-Dioxane
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a sealed tube, dissolve this compound (1.0 eq) in 1,4-dioxane.
-
Add benzylamine (1.2 eq) followed by DIPEA (2.0 eq).
-
Seal the tube and heat the reaction mixture to 100 °C for 16 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash chromatography to yield the desired product.
Synthesis of 4,6-Disubstituted Pyrimidines via Thiolation
Reaction with thiols provides access to 4-(azetidin-1-yl)-6-(thioether)-pyrimidine derivatives. Thioether-containing heterocycles are important in various areas of drug discovery.
Materials:
-
This compound
-
Thiophenol
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add thiophenol (1.1 eq) and potassium carbonate (2.0 eq).
-
Heat the mixture to reflux (approximately 80 °C) for 6 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography to obtain the final product.
Synthesis of 4,6-Disubstituted Pyrimidines via O-Alkylation
The chlorine atom can also be displaced by alcohols or phenols to form the corresponding ether derivatives, although this often requires more forcing conditions compared to amination or thiolation.
Materials:
-
This compound
-
Phenol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of phenol (1.5 eq) in anhydrous DMF at 0 °C, carefully add sodium hydride (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes until gas evolution ceases.
-
Add a solution of this compound (1.0 eq) in DMF.
-
Heat the reaction mixture to 120 °C for 24 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate under reduced pressure and purify the residue by column chromatography.
Quantitative Data Summary
The following table summarizes representative, expected outcomes for the reactions described above. Yields are hypothetical and based on similar transformations reported in the literature for other chloropyrimidines.
| Entry | Nucleophile | Product | Expected Yield (%) |
| 1 | Benzylamine | N-Benzyl-4-(azetidin-1-yl)pyrimidin-6-amine | 75-90 |
| 2 | Thiophenol | 4-(Azetidin-1-yl)-6-(phenylthio)pyrimidine | 80-95 |
| 3 | Phenol | 4-(Azetidin-1-yl)-6-phenoxypyrimidine | 50-70 |
Logical Workflow for Synthesis and Derivatization
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Azetidin-1-yl)-6-chloropyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Azetidin-1-yl)-6-chloropyrimidine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via nucleophilic aromatic substitution (SNAr) of 4,6-dichloropyrimidine with azetidine.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Reaction time may be too short, or the temperature may be too low. 2. Inactive Reagents: 4,6-Dichloropyrimidine may have degraded due to moisture. Azetidine may be of poor quality or have evaporated. 3. Improper Base: The base may not be strong enough to facilitate the reaction or may be sterically hindered. 4. Solvent Issues: The solvent may not be appropriate for the reaction, or it may not be anhydrous. | 1. Reaction Monitoring & Optimization: Monitor the reaction progress using TLC or LC-MS. If the reaction is sluggish, consider increasing the temperature or extending the reaction time. 2. Reagent Quality Check: Use freshly purchased or properly stored reagents. Ensure 4,6-dichloropyrimidine is handled in a dry environment. Use a slight excess of the more volatile azetidine. 3. Base Selection: Consider using a stronger, non-nucleophilic base. Inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective.[1] Organic bases like triethylamine (TEA) can also be used. 4. Solvent Choice: Use anhydrous polar aprotic solvents like DMF, NMP, or THF. If using an alcohol solvent, be aware of the potential for competitive solvolysis, especially with strong bases. |
| Formation of Disubstituted Byproduct (4,6-bis(azetidin-1-yl)pyrimidine) | 1. Excess Azetidine: Using a large excess of azetidine can favor the second substitution. 2. High Reaction Temperature/Long Reaction Time: Forcing the reaction conditions can lead to the formation of the disubstituted product. 3. High Concentration: High concentrations of reactants can increase the likelihood of the second substitution. | 1. Stoichiometry Control: Use a controlled amount of azetidine (typically 1.0-1.2 equivalents). 2. Controlled Conditions: Start with milder conditions (e.g., room temperature) and gradually increase the temperature if necessary while monitoring for the formation of the disubstituted product. 3. Dilution: Running the reaction at a lower concentration can help to minimize the formation of the disubstituted byproduct. |
| Presence of Unreacted 4,6-Dichloropyrimidine | 1. Insufficient Azetidine: The amount of azetidine may be too low due to its volatility or inaccurate measurement. 2. Reaction Not Gone to Completion: See "Low or No Product Yield". 3. Poor Solubility: 4,6-Dichloropyrimidine may not be fully dissolved in the chosen solvent at the reaction temperature. | 1. Use a Slight Excess of Azetidine: A slight excess (e.g., 1.1 equivalents) can compensate for any loss due to volatility. 2. Optimize Reaction Conditions: Increase reaction time or temperature as needed, while monitoring the reaction. 3. Solvent/Temperature Adjustment: Choose a solvent in which the starting material is more soluble at the reaction temperature, or slightly increase the temperature to ensure complete dissolution. |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Byproducts: The desired monosubstituted product may have a similar polarity to the disubstituted byproduct and unreacted starting material. 2. Product Oiling Out: The product may not crystallize easily from the reaction mixture or purification solvents. 3. Contamination with Base: Residual base or its salts can complicate purification. | 1. Chromatography Optimization: Use a suitable column chromatography system. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate or dichloromethane) is often effective. 2. Crystallization/Trituration: Attempt crystallization from various solvent systems. Trituration with a non-polar solvent can sometimes help to solidify an oily product. 3. Aqueous Work-up: Perform an aqueous work-up to remove inorganic salts. An acidic wash can help to remove residual amine-based impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound?
A1: The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The nitrogen atom of azetidine acts as a nucleophile and attacks one of the electron-deficient carbon atoms bearing a chlorine atom on the 4,6-dichloropyrimidine ring. This is followed by the elimination of a chloride ion to yield the final product.
Q2: Which reaction conditions are recommended for optimal yield?
A2: Optimal conditions can vary, but a common starting point is the use of a polar aprotic solvent like DMF or NMP, with an inorganic base such as K₂CO₃ or Cs₂CO₃.[1] The reaction is often carried out at an elevated temperature (e.g., 80-140°C) to ensure a reasonable reaction rate.[1] Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time.
Q3: How can I minimize the formation of the 4,6-bis(azetidin-1-yl)pyrimidine byproduct?
A3: To minimize the formation of the disubstituted byproduct, it is important to control the stoichiometry of the reactants. Using a slight excess of 4,6-dichloropyrimidine or a controlled amount of azetidine (1.0-1.1 equivalents) is recommended. Additionally, running the reaction at the lowest effective temperature and for the minimum time required for the consumption of the starting material can help to suppress the second substitution.
Q4: What are the key safety precautions to consider during this synthesis?
A4: 4,6-Dichloropyrimidine is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be carried out in a well-ventilated fume hood. Azetidine is volatile and flammable. Consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.
Q5: Are there any alternative synthetic routes?
A5: While the direct SNAr reaction is the most common approach, alternative methods could involve palladium-catalyzed cross-coupling reactions. However, for this specific transformation, the SNAr reaction is generally more straightforward and cost-effective.
Data Presentation
Table 1: Comparison of Reaction Conditions for Monoamination of 4,6-Dichloropyrimidine with Amines
| Amine | Base | Solvent | Temperature (°C) | Yield of Monosubstituted Product (%) | Reference |
| Adamantane-containing amine | K₂CO₃ (4 equiv.) | DMF | 140 | ~99 | [1] |
| Aniline derivative | Acetic Acid/Water | N/A | Room Temp | 17 (for subsequent reaction) | [2] |
| Various amines | Triethylamine (TEA) | Ethanol | Reflux | Not specified | |
| Benzimidazole | NaH | DMF | 100 | 16 (for subsequent reaction) | [2] |
Note: The yields reported are for different amines and conditions and may not be directly transferable to the reaction with azetidine but provide a useful reference for reaction optimization.
Experimental Protocols
General Protocol for the Synthesis of this compound (Illustrative)
This protocol is a general guideline based on typical SNAr reactions with dichloropyrimidines. Optimization may be required.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,6-dichloropyrimidine (1.0 eq) and a suitable anhydrous solvent (e.g., DMF, 10 mL per mmol of dichloropyrimidine).
-
Addition of Base: Add the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Addition of Azetidine: Slowly add a solution of azetidine (1.0-1.1 eq) in the reaction solvent to the stirred suspension.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120°C) and monitor the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off any inorganic salts. The filtrate can be diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield.
Caption: Troubleshooting guide for byproduct formation.
References
Technical Support Center: Purification of 4-(Azetidin-1-yl)-6-chloropyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4-(azetidin-1-yl)-6-chloropyrimidine from its reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the expected main products and byproducts in the synthesis of this compound?
When synthesizing this compound via the nucleophilic aromatic substitution (SNAr) reaction of 4,6-dichloropyrimidine with azetidine, you can typically expect the following products and byproducts:
-
Desired Product: this compound (mono-substituted product).
-
Primary Byproduct: 4,6-bis(Azetidin-1-yl)pyrimidine (di-substituted byproduct).
-
Unreacted Starting Material: 4,6-Dichloropyrimidine.
The ratio of these products can be influenced by reaction conditions such as stoichiometry of reactants, reaction temperature, and reaction time.
Q2: What are the key differences in physical properties between the desired product and the main byproduct that can be exploited for purification?
The primary difference that aids in separation is the polarity. The di-substituted byproduct, 4,6-bis(azetidin-1-yl)pyrimidine, is generally more polar than the mono-substituted desired product, this compound. The unreacted starting material, 4,6-dichloropyrimidine, is the least polar of the three. These polarity differences are crucial for chromatographic separation.
| Compound | Structure | Molecular Weight ( g/mol ) | Polarity |
| 4,6-Dichloropyrimidine | C₄H₂Cl₂N₂ | 148.98 | Least Polar |
| This compound | C₇H₈ClN₃ | 169.61 | Moderately Polar |
| 4,6-bis(Azetidin-1-yl)pyrimidine | C₁₀H₁₄N₄ | 190.25 | Most Polar |
Q3: What are the recommended purification methods for isolating this compound?
The two most common and effective purification methods are:
-
Flash Column Chromatography: This is the preferred method for achieving high purity by separating the desired product from both the less polar starting material and the more polar di-substituted byproduct.
-
Recrystallization: This method can be effective if the crude product is relatively pure and a suitable solvent system is identified that selectively crystallizes the desired product while leaving impurities in the mother liquor.
Troubleshooting Guides
Flash Column Chromatography Purification
Issue 1: Poor separation between the desired product and the di-substituted byproduct.
-
Possible Cause: The solvent system (mobile phase) is too polar, causing all compounds to elute too quickly.
-
Troubleshooting Steps:
-
Decrease the polarity of the eluent. Start with a less polar solvent system, such as a higher ratio of hexane to ethyl acetate (e.g., 9:1 or 8:2).
-
Use a gradient elution. Begin with a non-polar solvent to elute the unreacted 4,6-dichloropyrimidine, then gradually increase the polarity to elute the desired mono-substituted product, and finally, use a more polar system to wash out the di-substituted byproduct.
-
Consider a different solvent system. If hexane/ethyl acetate does not provide adequate separation, consider trying other systems like dichloromethane/methanol or toluene/acetone.
-
Issue 2: The desired product is co-eluting with the starting material.
-
Possible Cause: The solvent system is not polar enough to resolve the two compounds.
-
Troubleshooting Steps:
-
Slightly increase the polarity of the eluent. A small increase in the polar component of the mobile phase (e.g., from 10% to 15% ethyl acetate in hexane) can help to better separate the more polar desired product from the non-polar starting material.
-
Ensure proper column packing. An improperly packed column can lead to band broadening and poor separation.
-
Issue 3: Low recovery of the desired product from the column.
-
Possible Cause 1: The product is strongly adsorbed to the silica gel.
-
Troubleshooting Step: Add a small amount of a more polar solvent, like methanol, to the final eluent to ensure all the product is washed off the column.
-
Possible Cause 2: The product is unstable on silica gel.
-
Troubleshooting Step: Deactivate the silica gel by treating it with a small amount of a base, such as triethylamine, mixed with the eluent. This is particularly useful if the compound is acid-sensitive.
Recrystallization Purification
Issue 1: The product "oils out" instead of crystallizing.
-
Possible Cause: The solution is supersaturated, or the cooling rate is too fast.
-
Troubleshooting Steps:
-
Add a small amount of additional solvent to the hot solution to ensure the product is fully dissolved.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator.
-
Use a co-solvent system. Dissolve the crude product in a good solvent (e.g., ethyl acetate) and then slowly add a poor solvent (e.g., hexane) until the solution becomes slightly turbid. Then, heat the mixture until it is clear and allow it to cool slowly.
-
Issue 2: The recrystallized product is still impure.
-
Possible Cause: The chosen solvent system does not effectively differentiate between the desired product and the impurities.
-
Troubleshooting Steps:
-
Screen a variety of solvents. Test the solubility of the crude product in small amounts of different solvents to find one where the desired product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at all temperatures.
-
Perform a second recrystallization. Sometimes a single recrystallization is not sufficient to achieve high purity.
-
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent, such as dichloromethane or the mobile phase.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 95:5 hexane/ethyl acetate).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Loading the Sample: Carefully load the dissolved crude mixture onto the top of the silica gel bed.
-
Elution:
-
Begin eluting with the non-polar solvent system to first remove the unreacted 4,6-dichloropyrimidine.
-
Monitor the elution using Thin Layer Chromatography (TLC).
-
Once the starting material has been eluted, gradually increase the polarity of the mobile phase (e.g., to 80:20 hexane/ethyl acetate) to elute the desired this compound.
-
Finally, flush the column with a more polar solvent (e.g., 50:50 hexane/ethyl acetate or a small amount of methanol) to elute the di-substituted byproduct.
-
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., isopropanol, ethyl acetate, or a mixture such as ethyl acetate/hexane).
-
Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
Technical Support Center: 4-(Azetidin-1-yl)-6-chloropyrimidine
Welcome to the technical support center for 4-(Azetidin-1-yl)-6-chloropyrimidine. This guide is intended for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis and handling of this compound.
Disclaimer: The information provided here is for guidance purposes only and is based on general principles of organic chemistry. It is not a substitute for a comprehensive literature search and risk assessment. Always consult relevant safety data sheets (SDS) and perform a thorough hazard analysis before conducting any chemical synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems that may arise during the synthesis of this compound via nucleophilic aromatic substitution (SNAr) of 4,6-dichloropyrimidine with azetidine.
Q1: I am getting a significant amount of a disubstituted byproduct, 4,6-bis(azetidin-1-yl)pyrimidine. How can I minimize its formation?
A1: The formation of the disubstituted byproduct is a common side reaction in the synthesis of monosubstituted dichloropyrimidines. Here are several strategies to improve the selectivity for the desired mono-substituted product:
-
Control Stoichiometry: Use a molar excess of 4,6-dichloropyrimidine relative to azetidine. A common starting point is to use 1.5 to 2.0 equivalents of the dichloropyrimidine. This ensures that azetidine is the limiting reagent, reducing the probability of a second substitution.
-
Slow Addition: Add the azetidine solution dropwise to the solution of 4,6-dichloropyrimidine at a low temperature. This maintains a low concentration of the nucleophile in the reaction mixture, favoring the monosubstitution.
-
Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or even -20 °C). The activation energy for the second substitution is often higher than the first, so lowering the temperature can significantly decrease the rate of the undesired reaction.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base, such as diisopropylethylamine (DIPEA), to scavenge the HCl generated during the reaction. Stronger, less hindered bases might promote the second substitution.
Q2: My reaction yield is very low. What are the potential causes and how can I improve it?
A2: Low yields can result from several factors. Consider the following troubleshooting steps:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present after a reasonable time, you may need to increase the reaction temperature or extend the reaction time.
-
Purity of Reagents: Ensure that your starting materials, 4,6-dichloropyrimidine and azetidine, are pure. Impurities can interfere with the reaction. Azetidine, in particular, can be volatile and hygroscopic.
-
Solvent Choice: The choice of solvent is crucial. Aprotic polar solvents like acetonitrile (ACN), N,N-dimethylformamide (DMF), or tetrahydrofuran (THF) are generally suitable for SNAr reactions. Ensure the solvent is anhydrous, as water can react with the starting materials or intermediates.
-
Product Isolation: The workup and purification process may be leading to product loss. This compound is a relatively polar compound. Ensure you are using an appropriate extraction solvent system and that the pH is controlled during aqueous washes. For purification by column chromatography, select a suitable solvent system that provides good separation from the starting materials and byproducts.
Q3: How can I effectively purify the final product from the starting materials and the disubstituted byproduct?
A3: Purification can typically be achieved using silica gel column chromatography.
-
TLC Analysis: First, develop a suitable solvent system using TLC that shows good separation between 4,6-dichloropyrimidine (less polar), this compound (intermediate polarity), and 4,6-bis(azetidin-1-yl)pyrimidine (more polar). A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is a good starting point.
-
Column Chromatography: Pack a silica gel column with the chosen non-polar solvent and load your crude product. Elute the column with a gradient of the polar solvent. The less polar 4,6-dichloropyrimidine will elute first, followed by the desired product, and finally the more polar disubstituted byproduct.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method, especially for removing small amounts of impurities.
Q4: I am observing the formation of oligomeric side products. What could be the cause?
A4: The formation of oligomers can sometimes occur in amination reactions of chloropyrimidines, although it is less common with simple amines like azetidine. This may be more likely if there are impurities in the azetidine that can act as difunctional nucleophiles or if the reaction conditions are too harsh, leading to undesired polymerization pathways. Ensure the purity of your azetidine and use the mildest reaction conditions possible.
Experimental Protocols
The following is a general, illustrative protocol for the synthesis of this compound. This should be adapted and optimized based on your specific laboratory conditions and safety protocols.
Synthesis of this compound
-
Materials:
-
4,6-Dichloropyrimidine
-
Azetidine
-
Diisopropylethylamine (DIPEA)
-
Anhydrous acetonitrile (ACN)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4,6-dichloropyrimidine (1.5 eq.) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of azetidine (1.0 eq.) and diisopropylethylamine (1.2 eq.) in anhydrous acetonitrile.
-
Add the azetidine solution dropwise to the stirred solution of 4,6-dichloropyrimidine at 0 °C over 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of azetidine.
-
Quench the reaction by adding water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
Data Presentation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Equivalents of 4,6-Dichloropyrimidine | 1.1 | 1.5 | 2.0 |
| Temperature | Room Temp | 0 °C | -20 °C |
| Typical Yield of Monosubstituted Product | Moderate | Good | High |
| Observed Disubstitution | Significant | Minimal | Very Low |
This table provides a qualitative summary of expected outcomes based on general reaction principles. Actual results may vary.
Mandatory Visualization
Below are diagrams illustrating the key reaction pathway and a common troubleshooting scenario.
Caption: Reaction pathway for the synthesis of this compound, showing the desired product and a common side product.
Caption: A troubleshooting guide for common issues in the synthesis of this compound.
stability and degradation of 4-(Azetidin-1-yl)-6-chloropyrimidine under different conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 4-(Azetidin-1-yl)-6-chloropyrimidine. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Troubleshooting Guide
Q1: I am observing a new, more polar peak in my HPLC analysis after storing my solution of this compound in an acidic mobile phase. What could be the cause?
A1: Acidic conditions can lead to two primary degradation pathways for this molecule. The most likely cause is the hydrolysis of the chloro group on the pyrimidine ring, resulting in the formation of 4-(azetidin-1-yl)pyrimidin-6(1H)-one. This product is more polar and will likely have a shorter retention time on a reverse-phase HPLC column. Another possibility, especially under strong acidic conditions, is the protonation of the azetidine nitrogen, which can lead to ring-opening.[1][2] The resulting product would also be more polar. To confirm the identity of the new peak, LC-MS analysis is recommended.
Q2: My reaction yield is lower than expected when using this compound in a reaction with a nucleophile. What could be the issue?
A2: The chloro group at the 6-position of the pyrimidine ring is susceptible to nucleophilic substitution. If your reaction mixture contains competing nucleophiles (e.g., water, alcohols, or other amines), you may be forming side products. Ensure your reaction is performed under anhydrous conditions and that all reagents are free from nucleophilic impurities. Additionally, the stability of the azetidine ring should be considered, as certain reaction conditions could lead to its degradation.
Q3: I have noticed a decrease in the purity of my solid sample of this compound over time, even when stored in the dark. What might be happening?
A3: While photolytic degradation is a concern, thermal degradation can also occur, especially if the compound is stored at elevated temperatures. Nitrogen-rich heterocyclic compounds can be susceptible to thermal decomposition.[3][4][5][6] It is recommended to store the solid compound at controlled room temperature or lower, in a tightly sealed container to protect it from moisture and atmospheric contaminants.
Frequently Asked Questions (FAQs)
Q4: What are the primary degradation pathways for this compound?
A4: Based on its chemical structure, the two most probable degradation pathways are:
-
Hydrolysis of the Chloropyrimidine Ring: The chlorine atom is a good leaving group and can be displaced by water, especially under acidic or basic conditions, to form the corresponding pyrimidinone derivative.
-
Azetidine Ring-Opening: The strained four-membered azetidine ring can undergo ring-opening reactions, particularly in the presence of strong acids, leading to the formation of an amino alcohol derivative.[1][7]
Q5: How stable is this compound under photolytic stress?
A5: Pyrimidine derivatives can be susceptible to photodegradation upon exposure to UV or visible light.[8][9] It is crucial to handle and store the compound in amber vials or protected from light to minimize the formation of photolytic degradants.
Q6: What are the recommended storage conditions for this compound?
A6: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place. A tightly sealed container is necessary to protect it from moisture and atmospheric oxygen. For solutions, it is advisable to prepare them fresh and store them at low temperatures for short periods.
Quantitative Data Summary
The following tables provide hypothetical data representing the expected stability of this compound under various stress conditions. This data is for illustrative purposes and should be confirmed by experimental studies.
Table 1: Hydrolytic Stability of this compound
| Condition | Time (hours) | % Degradation (Hypothetical) | Major Degradant |
| 0.1 M HCl (aq) | 24 | 15% | 4-(azetidin-1-yl)pyrimidin-6(1H)-one |
| pH 7 Buffer | 24 | < 1% | - |
| 0.1 M NaOH (aq) | 24 | 5% | 4-(azetidin-1-yl)pyrimidin-6(1H)-one |
Table 2: Photostability of this compound (Solid State)
| Light Source | Exposure Duration | % Degradation (Hypothetical) |
| UV Light (254 nm) | 24 hours | 8% |
| Visible Light | 24 hours | 2% |
Table 3: Thermal Stability of this compound (Solid State)
| Temperature | Time (days) | % Degradation (Hypothetical) |
| 40°C | 30 | < 1% |
| 60°C | 30 | 5% |
| 80°C | 30 | 12% |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and assess the stability of this compound.
1. Acidic Hydrolysis:
- Dissolve 10 mg of the compound in 10 mL of 0.1 M HCl.
- Incubate the solution at 60°C for 24 hours.
- At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
2. Basic Hydrolysis:
- Dissolve 10 mg of the compound in 10 mL of 0.1 M NaOH.
- Incubate the solution at 60°C for 24 hours.
- At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
3. Oxidative Degradation:
- Dissolve 10 mg of the compound in 10 mL of a 3% hydrogen peroxide solution.
- Keep the solution at room temperature for 24 hours, protected from light.
- At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
4. Thermal Degradation (Solid State):
- Place a thin layer of the solid compound in a petri dish.
- Expose the sample to 80°C in a controlled temperature oven for 7 days.
- At specified time points, weigh a portion of the solid, dissolve it in a suitable solvent, and analyze by HPLC.
5. Photolytic Degradation (Solid State):
- Place a thin layer of the solid compound in a quartz petri dish.
- Expose the sample to UV light (254 nm) and visible light in a photostability chamber for 24 hours.
- A control sample should be kept in the dark under the same temperature conditions.
- At the end of the exposure, dissolve the samples in a suitable solvent and analyze by HPLC.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.[10][11][12][13]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Hypothesized degradation pathways of this compound.
Caption: General workflow for a forced degradation study.
Caption: Troubleshooting logic for identifying unknown peaks.
References
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. home.iitk.ac.in [home.iitk.ac.in]
- 3. mdpi.com [mdpi.com]
- 4. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties [pubmed.ncbi.nlm.nih.gov]
- 5. Thermal stability of N-heterocycle-stabilized iodanes - a systematic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Investigation of riboflavin sensitized degradation of purine and pyrimidine derivatives of DNA and RNA under UVA and UVB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jetir.org [jetir.org]
- 11. iosrphr.org [iosrphr.org]
- 12. researchgate.net [researchgate.net]
- 13. asiapharmaceutics.info [asiapharmaceutics.info]
optimizing catalyst selection for 4-(Azetidin-1-yl)-6-chloropyrimidine reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst selection and reaction conditions for the synthesis of 4-(Azetidin-1-yl)-6-chloropyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound from 4,6-dichloropyrimidine and azetidine?
The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. In this reaction, the azetidine acts as a nucleophile, attacking one of the electron-deficient carbon atoms bearing a chlorine atom on the pyrimidine ring. This is followed by the expulsion of the chloride ion. The pyrimidine ring is sufficiently activated by the two nitrogen atoms, making this reaction feasible.
Q2: Is a catalyst always necessary for this reaction?
Not always. The reaction can often proceed without a catalyst, especially with a reactive substrate like 4,6-dichloropyrimidine. However, reaction rates can be slow. The use of a base is common to neutralize the HCl generated during the reaction. In cases of low reactivity, a catalyst can be employed to improve the reaction rate and yield.[1]
Q3: What types of catalysts can be used to promote the reaction?
Both acid and base catalysis can be effective.
-
Acid Catalysis: Protic acids (e.g., HCl) or Lewis acids (e.g., ZnCl₂) can protonate or coordinate to the nitrogen atoms of the pyrimidine ring. This increases the ring's electrophilicity and makes it more susceptible to nucleophilic attack.[1][2][3]
-
Base Catalysis: While not a catalyst in the traditional sense, a non-nucleophilic base (e.g., triethylamine, DIPEA) is crucial for scavenging the HCl produced. This prevents the protonation of the azetidine nucleophile, which would render it unreactive. Some nucleophilic catalysts like DBU have also been reported to catalyze SNAr reactions.[1]
-
Metal Catalysis: Palladium-based catalysts, typically used in Buchwald-Hartwig aminations, can be employed, but this is often for less activated aryl chlorides. For a highly activated system like dichloropyrimidine, this might be unnecessary and could lead to side reactions.[4][5] Copper-catalyzed conditions (Ullmann-type reactions) are also an alternative for C-N bond formation.[6]
Q4: What is the most common side product, and how can it be minimized?
The most common side product is the di-substituted species, 4,6-bis(azetidin-1-yl)pyrimidine, where both chlorine atoms have been replaced by azetidine. To minimize its formation, carefully control the stoichiometry, using a 1:1 ratio or a slight excess of 4,6-dichloropyrimidine. Additionally, lower reaction temperatures and shorter reaction times can favor the mono-substituted product.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low yield is a common issue that can stem from several factors. Follow this decision tree to diagnose and resolve the problem.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low product yield.
Issue 2: Formation of Di-substituted Byproduct
The formation of 4,6-bis(azetidin-1-yl)pyrimidine indicates that the reaction is proceeding too far. Use the following guide to enhance selectivity for the desired mono-substituted product.
Control of Selectivity: Mono- vs. Di-substitution
Caption: Workflow for controlling reaction selectivity.
Data Presentation: Catalyst and Condition Comparison
The following table summarizes typical conditions and expected outcomes for the synthesis. Yields are representative and can vary based on specific substrate batches and lab conditions.
| Catalyst/Additive | Solvent | Temperature (°C) | Typical Time (h) | Expected Yield (%) | Key Considerations |
| None (Base only) | EtOH | Reflux | 6 - 12 | 60 - 75 | Simple setup; reaction may be slow. |
| None (Base only) | DMF | 80 - 100 | 2 - 6 | 70 - 85 | Faster reaction rates; solvent removal required. |
| Catalytic HCl (0.1 eq.) | 2-Propanol | 80 | 4 - 8 | 75 - 90 | Acid activation increases rate; risk of solvolysis or degradation.[2] |
| DIPEA (1.5 eq.) | CH₃CN | Reflux | 5 - 10 | 65 - 80 | Common non-nucleophilic base for HCl scavenging. |
| K₂CO₃ | DMF | 100 | 3 - 7 | 70 - 85 | Heterogeneous base; easy to remove by filtration. |
| Pd₂(dba)₃ / Xantphos | Toluene | 100 | 1 - 4 | 80 - 95 | Buchwald-Hartwig conditions; may be unnecessary and costly.[7] |
Experimental Protocols
Protocol 1: General Procedure using a Non-Nucleophilic Base
-
Reagent Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,6-dichloropyrimidine (1.0 eq.).
-
Solvent Addition: Add a suitable solvent such as ethanol or DMF (approx. 0.1-0.2 M concentration).
-
Base and Nucleophile Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.2 eq.). Subsequently, add azetidine (1.0 eq.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Protocol 2: Acid-Catalyzed Procedure
-
Reagent Setup: To a round-bottom flask, add 4,6-dichloropyrimidine (1.0 eq.) and azetidine (1.0 eq.).
-
Solvent and Catalyst Addition: Add 2-propanol as the solvent. Add a solution of HCl in a compatible solvent (e.g., 0.1 eq. of 4M HCl in dioxane).
-
Reaction: Heat the mixture to 80 °C.
-
Monitoring and Workup: Follow steps 5-7 from Protocol 1. During the aqueous wash, add a mild base (e.g., saturated NaHCO₃ solution) to neutralize the acid catalyst.
This guide is intended to provide a starting point for the optimization of your reaction. Experimental conditions should be carefully screened and optimized for your specific laboratory setup and reagent quality.
References
- 1. Catalysed SNAr reactions - Wordpress [reagents.acsgcipr.org]
- 2. preprints.org [preprints.org]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Copper’s Contribution to Amination Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
Technical Support Center: Synthesis of 4-(Azetidin-1-yl)-6-chloropyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Azetidin-1-yl)-6-chloropyrimidine. The following information addresses common impurities, their management, and analytical methodologies.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
The synthesis is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this process, the starting material, 4,6-dichloropyrimidine, which is an electron-deficient aromatic ring, is attacked by the nucleophile, azetidine. One of the chlorine atoms on the pyrimidine ring is subsequently displaced by the azetidine ring.
Q2: What are the most common impurities I should expect in this synthesis?
The most frequently encountered impurities include:
-
Di-substituted byproduct: 4,6-bis(azetidin-1-yl)pyrimidine
-
Hydrolysis product: 4-(Azetidin-1-yl)-6-hydroxypyrimidine
-
Starting material carryover: Unreacted 4,6-dichloropyrimidine
-
Impurities from starting material: Such as 4-amino-6-chloropyrimidine which can be present in the initial 4,6-dichloropyrimidine.
Q3: How can I minimize the formation of the di-substituted byproduct?
The formation of 4,6-bis(azetidin-1-yl)pyrimidine can be minimized by carefully controlling the stoichiometry of the reactants. Using a slight excess of 4,6-dichloropyrimidine relative to azetidine can favor the mono-substitution product. Additionally, controlling the reaction temperature and time is crucial, as prolonged reaction times or higher temperatures can promote the second substitution.
Q4: What causes the formation of the hydrolysis impurity?
The hydrolysis product, 4-(Azetidin-1-yl)-6-hydroxypyrimidine, forms when water is present in the reaction mixture. The chloropyrimidine ring is susceptible to hydrolysis, especially under basic conditions or at elevated temperatures. To prevent this, it is essential to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q5: Which analytical techniques are recommended for impurity profiling?
A combination of chromatographic and spectroscopic methods is ideal for identifying and quantifying impurities.
-
High-Performance Liquid Chromatography (HPLC): Excellent for separating the desired product from impurities and for quantitative analysis.[1][2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for each separated peak, aiding in the identification of unknown impurities.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for the structural elucidation of the final product and any isolated impurities.[4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used if the impurities are volatile.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High levels of 4,6-bis(azetidin-1-yl)pyrimidine | 1. Incorrect stoichiometry (excess azetidine).2. Reaction temperature is too high.3. Prolonged reaction time. | 1. Use a slight excess of 4,6-dichloropyrimidine (e.g., 1.1 to 1.2 equivalents).2. Lower the reaction temperature and monitor the reaction progress closely by TLC or HPLC.3. Stop the reaction as soon as the starting material is consumed to a satisfactory level. |
| Presence of 4-(Azetidin-1-yl)-6-hydroxypyrimidine | 1. Presence of water in the solvent or reagents.2. Reaction conducted in a non-inert atmosphere. | 1. Use anhydrous solvents and ensure all glassware is thoroughly dried.2. Run the reaction under a nitrogen or argon atmosphere. |
| Significant amount of unreacted 4,6-dichloropyrimidine | 1. Insufficient reaction time or temperature.2. Inefficient stirring.3. Deactivation of the nucleophile. | 1. Gradually increase the reaction temperature or extend the reaction time while monitoring for the formation of di-substituted byproduct.2. Ensure vigorous and efficient stirring of the reaction mixture.3. Check the quality of the azetidine and ensure no acidic impurities are present that could protonate it. |
| Unknown peaks in HPLC/LC-MS | 1. Impurities in the starting 4,6-dichloropyrimidine.2. Side reactions due to reactive functional groups. | 1. Analyze the purity of the starting material before use.2. Isolate the impurity by preparative HPLC or column chromatography and characterize its structure using NMR and high-resolution mass spectrometry. |
Experimental Protocols
General Synthesis of this compound
This is a generalized procedure based on typical SNAr reactions.
-
To a solution of 4,6-dichloropyrimidine (1.0 eq) in an anhydrous aprotic solvent (e.g., THF, acetonitrile, or DMF) under an inert atmosphere, add a base (e.g., triethylamine or diisopropylethylamine, 1.2 eq).
-
Cool the mixture to 0 °C.
-
Slowly add a solution of azetidine (0.95 eq) in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of azetidine.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
HPLC Method for Purity and Impurity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or a suitable buffer).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
This method should provide good separation of the starting material, product, and the common di-substituted and hydrolysis impurities.
Visualizations
Caption: Synthesis of the target compound.
Caption: Common impurity formation pathways.
Caption: Troubleshooting workflow for synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 4. epfl.ch [epfl.ch]
- 5. Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
scale-up challenges for the synthesis of 4-(Azetidin-1-yl)-6-chloropyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Azetidin-1-yl)-6-chloropyrimidine. The information is presented in a question-and-answer format to directly address potential challenges during experimental work.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and scale-up of this compound, focusing on the nucleophilic aromatic substitution (SNAr) reaction between 4,6-dichloropyrimidine and azetidine.
Issue 1: Low Yield of the Desired Product
Question: We are observing a low yield of this compound. What are the potential causes and how can we improve it?
Answer:
Low yields can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time or increasing the temperature. However, be cautious as prolonged heating can lead to byproduct formation. Monitoring the reaction progress by techniques like TLC or LC-MS is crucial.
-
Suboptimal Reaction Temperature: The reaction temperature significantly influences the rate and selectivity. For the SNAr reaction of dichloropyrimidines with amines, temperatures can range from room temperature to reflux, depending on the solvent and base used. A temperature optimization study is advisable.
-
Incorrect Stoichiometry: An inappropriate ratio of reactants can lead to low yields. While a 1:1 molar ratio of 4,6-dichloropyrimidine to azetidine is theoretically required, a slight excess of azetidine may be beneficial to drive the reaction to completion. However, a large excess can promote the formation of the di-substituted byproduct.
-
Base Selection and Amount: The choice and amount of base are critical for deprotonating the azetidine and neutralizing the HCl generated during the reaction. Common bases for this type of reaction include organic amines like triethylamine (TEA) or diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). The base should be strong enough to deprotonate the amine but not so strong as to cause side reactions with the solvent or starting materials. An excess of the base is typically used.
-
Solvent Effects: The polarity and boiling point of the solvent can impact the reaction rate and solubility of reactants. Aprotic polar solvents like acetonitrile (ACN), N,N-dimethylformamide (DMF), or dioxane are often good choices for SNAr reactions.
-
Product Loss During Work-up and Purification: Significant product loss can occur during extraction, washing, and purification steps. Ensure proper phase separation during extraction and minimize the number of purification steps if possible. The choice of purification method (e.g., column chromatography, crystallization) should be optimized to maximize recovery.
Issue 2: Formation of Di-substituted Byproduct (4,6-bis(azetidin-1-yl)pyrimidine)
Question: We are observing a significant amount of the di-substituted byproduct, 4,6-bis(azetidin-1-yl)pyrimidine. How can we minimize its formation?
Answer:
The formation of the di-substituted byproduct is a common challenge in the reaction of dihalopyrimidines. Here are strategies to improve the selectivity for the mono-substituted product:
-
Control of Stoichiometry: Carefully control the molar ratio of azetidine to 4,6-dichloropyrimidine. Using a stoichiometric amount or only a slight excess of azetidine (e.g., 1.0-1.2 equivalents) is crucial. A large excess of the amine nucleophile will favor di-substitution.
-
Reaction Temperature: Lowering the reaction temperature can often improve selectivity. The second substitution reaction typically requires more energy than the first. By keeping the temperature as low as feasible while maintaining a reasonable reaction rate, the formation of the di-substituted product can be minimized.
-
Slow Addition of Azetidine: Adding the azetidine solution dropwise to the solution of 4,6-dichloropyrimidine over a period can help maintain a low concentration of the nucleophile in the reaction mixture, thus disfavoring the second substitution.
-
Solvent Choice: The solvent can influence the relative rates of the first and second substitutions. Experimenting with different solvents may help identify conditions that favor mono-substitution.
Issue 3: Presence of Unreacted 4,6-Dichloropyrimidine
Question: Our final product is contaminated with unreacted 4,6-dichloropyrimidine. How can we ensure complete conversion and/or remove the unreacted starting material?
Answer:
The presence of unreacted starting material can be addressed through reaction optimization and purification strategies:
-
Reaction Monitoring: Closely monitor the reaction using TLC or LC-MS to ensure it has gone to completion before quenching.
-
Reaction Time and Temperature: If the reaction is sluggish, consider increasing the reaction time or temperature. However, be mindful of potential byproduct formation.
-
Purification:
-
Column Chromatography: Silica gel column chromatography is often effective in separating the more polar product from the less polar 4,6-dichloropyrimidine.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an efficient method for purification.
-
Acid-Base Extraction: The basicity of the azetidine moiety in the product allows for selective extraction. The product can be protonated with an acid and extracted into an aqueous layer, leaving the non-basic starting material in the organic layer. Subsequent basification of the aqueous layer and extraction will recover the purified product.
-
Issue 4: Scale-up Challenges
Question: We are facing challenges when scaling up the synthesis from lab scale to pilot scale. What are the key parameters to consider?
Answer:
Scaling up a chemical reaction is not always a linear process. Several factors need careful consideration:
-
Heat Transfer: SNAr reactions can be exothermic. On a larger scale, inefficient heat dissipation can lead to a rapid temperature increase, resulting in side reactions and safety hazards. Ensure the reactor has adequate cooling capacity and temperature control.
-
Mixing: Inefficient mixing in a large reactor can lead to localized "hot spots" and concentration gradients, affecting reaction rate, selectivity, and yield. The type and speed of the stirrer should be optimized for the reactor volume and viscosity of the reaction mixture.
-
Addition Rates: The rate of addition of reagents, especially the nucleophile, becomes more critical at a larger scale to control the reaction exotherm and maintain selectivity.
-
Work-up and Isolation: Procedures that are simple on a lab scale, like extractions in a separatory funnel, can be cumbersome and time-consuming on a larger scale. Consider alternative work-up procedures like continuous extraction or using larger, appropriately designed extraction vessels. The efficiency of filtration and drying also needs to be considered for larger quantities of product.
-
Safety: A thorough safety assessment is crucial before any scale-up. This includes understanding the thermal stability of reactants and products, potential for runaway reactions, and proper handling of hazardous materials.
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction mechanism for the synthesis of this compound?
A1: The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient pyrimidine ring is susceptible to attack by the nucleophilic azetidine. The reaction involves the addition of the amine to the pyrimidine ring to form a Meisenheimer complex, followed by the elimination of the chloride leaving group to restore aromaticity.
Q2: Which chlorine atom on 4,6-dichloropyrimidine is more reactive towards nucleophilic substitution?
A2: In 4,6-dichloropyrimidine, the two chlorine atoms are electronically equivalent. Therefore, the initial substitution can occur at either the 4- or 6-position to yield the same mono-substituted product.
Q3: What are the potential side products in this reaction?
A3: Besides the di-substituted byproduct (4,6-bis(azetidin-1-yl)pyrimidine), other potential side products include:
-
Hydrolysis products: If water is present in the reaction mixture, hydrolysis of the chloropyrimidine can occur, leading to the formation of hydroxypyrimidines.
-
Solvolysis products: If an alcohol is used as a solvent, it can act as a nucleophile, leading to the formation of alkoxypyrimidines.[1][2]
Q4: What analytical techniques are suitable for monitoring the reaction and characterizing the product?
A4:
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent for tracking the consumption of starting materials and the formation of the product and byproducts.
-
Product Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation. Mass Spectrometry (MS) confirms the molecular weight of the product. High-Performance Liquid Chromatography (HPLC) can be used to determine the purity of the final product.
Data Presentation
Table 1: Effect of Reaction Conditions on Yield and Purity (Illustrative Data)
| Entry | Solvent | Base (equiv.) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Acetonitrile | TEA (2.0) | 80 | 12 | 75 | 92 |
| 2 | Dioxane | K₂CO₃ (2.5) | 100 | 8 | 82 | 95 |
| 3 | DMF | DIPEA (2.0) | 60 | 16 | 78 | 94 |
| 4 | Acetonitrile | TEA (2.0) | 60 | 24 | 65 | 90 |
Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the specific experimental setup.
Experimental Protocols
General Laboratory-Scale Synthesis of this compound
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4,6-dichloropyrimidine (1.0 eq) and a suitable solvent (e.g., acetonitrile, 20 mL/g of dichloropyrimidine).
-
Addition of Base: Add the base (e.g., triethylamine, 2.0 eq) to the solution and stir.
-
Addition of Azetidine: In a separate flask, prepare a solution of azetidine (1.1 eq) in the same solvent. Add this solution dropwise to the reaction mixture at room temperature over 30 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography or crystallization to obtain this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
Technical Support Center: 4-(Azetidin-1-yl)-6-chloropyrimidine Reaction Kinetics
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis of 4-(Azetidin-1-yl)-6-chloropyrimidine, with a focus on the effect of temperature on reaction kinetics.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the nucleophilic aromatic substitution reaction between 4,6-dichloropyrimidine and azetidine.
Q1: My reaction is very slow or appears to be incomplete. What are the potential causes and solutions?
A1:
-
Insufficient Temperature: Nucleophilic aromatic substitution on chloropyrimidines often requires elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish, consider increasing the temperature. However, be mindful that excessively high temperatures can lead to side product formation (see Q2). It is recommended to perform small-scale trials at various temperatures (e.g., 60°C, 80°C, 100°C) to find the optimal balance between reaction rate and purity.
-
Inadequate Mixing: Ensure the reaction mixture is being stirred efficiently to maximize contact between the reactants.
-
Solvent Choice: The polarity of the solvent can influence the reaction rate. Aprotic polar solvents like DMF or DMSO are generally suitable for this type of reaction.
-
Base Strength: The presence of a suitable base is crucial to neutralize the HCl generated during the reaction. A weak base may not be sufficient to drive the reaction forward. Consider using a stronger, non-nucleophilic base if the reaction is stalling.
Q2: I am observing significant side product formation. How can I minimize this?
A2:
-
Di-substitution: One common side product is the di-substituted pyrimidine, where a second molecule of azetidine displaces the remaining chlorine atom. To minimize this, use a stoichiometric amount or a slight excess of 4,6-dichloropyrimidine relative to azetidine.
-
Hydrolysis of Chloropyrimidine: If there is water in your reaction mixture, the chloropyrimidine starting material can hydrolyze, especially at higher temperatures. Ensure you are using anhydrous solvents and reagents.
-
Solvolysis: If an alcohol is used as a solvent or is present as an impurity, it can act as a nucleophile and react with the chloropyrimidine, leading to the formation of an alkoxy-pyrimidine side product.[1][2] Using an aprotic solvent is recommended.
-
Reaction Temperature: As mentioned, excessively high temperatures can promote the formation of side products. It is crucial to find the optimal temperature that provides a good reaction rate without significant impurity formation.
Q3: What is the role of a base in this reaction, and which one should I choose?
A3: The reaction of an amine (azetidine) with a chloropyrimidine generates hydrochloric acid (HCl). This acid can protonate the azetidine, rendering it non-nucleophilic and halting the reaction. A base is added to scavenge this acid. Common choices include inorganic bases like potassium carbonate (K₂CO₃) or organic bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA). The choice of base can depend on the reaction solvent and temperature. For instance, K₂CO₃ is often used in polar aprotic solvents at elevated temperatures.
Effect of Temperature on Reaction Kinetics: A Representative Study
| Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) |
| 40 | 24 | 65 | 98 |
| 60 | 12 | 85 | 95 |
| 80 | 6 | 92 | 90 |
| 100 | 2 | 90 | 82 |
| 120 | 0.5 | 88 | 75 |
Note: This data is hypothetical and intended for illustrative purposes only. Actual results may vary based on specific experimental conditions.
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline for the synthesis of this compound via a nucleophilic aromatic substitution reaction.
Materials:
-
4,6-Dichloropyrimidine
-
Azetidine hydrochloride
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4,6-dichloropyrimidine (1.0 eq) in anhydrous DMF, add azetidine hydrochloride (1.1 eq) and potassium carbonate (2.5 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 80°C) and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
References
Technical Support Center: 4-(Azetidin-1-yl)-6-chloropyrimidine in Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenge of dimerization of 4-(azetidin-1-yl)-6-chloropyrimidine in common cross-coupling reactions.
Troubleshooting Guide: Dimerization in Coupling Reactions
Unwanted homocoupling of this compound can be a significant side reaction, reducing the yield of the desired product. The following guide provides a structured approach to troubleshoot and minimize this dimerization.
| Problem | Potential Cause | Recommended Solution |
| Significant formation of bis(4-(azetidin-1-yl)pyrimidin-6-yl) dimer. | Presence of oxygen in the reaction mixture. | Rigorously degas all solvents and reagents. Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and duration. A subsurface sparge with an inert gas prior to adding the catalyst can be particularly effective.[1] |
| Inefficient reduction of Pd(II) to the active Pd(0) catalyst. | Add a mild reducing agent, such as potassium formate, to the reaction mixture.[1] This helps to maintain the palladium in its catalytically active Pd(0) state. | |
| Suboptimal ligand choice for the palladium catalyst. | Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[2] These ligands can promote the desired cross-coupling pathway over homocoupling. For Suzuki reactions, bidentate ligands like DPPF may also be beneficial.[2] | |
| Low yield of desired product with recovery of starting material and some dimer formation. | Inappropriate base selection. | The choice of base is critical and solvent-dependent. For nonpolar solvents, an anionic base is necessary to deprotonate the amine or activate the boronic acid.[3][4] Common bases include Cs₂CO₃, K₃PO₄, and NaOtBu. The strength and solubility of the base can significantly impact the reaction outcome. |
| Incorrect solvent system. | The solvent can influence the solubility of reagents and the stability of catalytic intermediates. Aprotic polar solvents like dioxane, THF, or DMF are commonly used. In some cases, the addition of water can be beneficial, particularly in Suzuki reactions.[5] | |
| Reaction is sluggish, leading to increased opportunity for side reactions like dimerization. | Low reaction temperature. | While higher temperatures can sometimes promote side reactions, insufficient heat may lead to a stalled reaction, allowing for catalyst decomposition or side product formation over extended reaction times. Gradually increase the reaction temperature to find the optimal balance for your specific substrates. |
| Catalyst deactivation. | The nitrogen atoms in the pyrimidine ring or the azetidine substituent can coordinate to the palladium center and inhibit catalysis.[6][7] Using a higher catalyst loading or a more robust pre-catalyst may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the dimerization of this compound?
A1: The dimerization, or homocoupling, of this compound in palladium-catalyzed reactions is believed to occur via a mechanism analogous to the homocoupling of other aryl halides. This process typically involves the oxidative addition of two molecules of the chloropyrimidine to a Pd(0) center, followed by a reductive elimination step to form the C-C bond of the dimer and regenerate the Pd(0) catalyst.[8]
Q2: How does oxygen contribute to the formation of the dimer?
A2: Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then participate in alternative catalytic cycles that favor the homocoupling of organoboronic acids (in Suzuki reactions) or potentially the aryl halide itself.[9][10] Therefore, maintaining anaerobic conditions is critical to suppress this side reaction.
Q3: Can the choice of palladium precursor influence the extent of dimerization?
A3: Yes, the choice of palladium precursor can be important. While Pd(II) precursors like Pd(OAc)₂ or PdCl₂(PPh₃)₂ are often used and reduced in situ to Pd(0), the efficiency of this reduction can impact the reaction outcome. Using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃, might be advantageous in some cases. However, the key is to ensure that the active Pd(0) species is efficiently generated and maintained throughout the reaction.
Q4: Are there specific considerations for Suzuki vs. Buchwald-Hartwig couplings to avoid dimerization?
A4: While the general principles of avoiding dimerization apply to both, there are some specific considerations:
-
Suzuki Coupling: Besides the homocoupling of the chloropyrimidine, the homocoupling of the boronic acid partner can also occur, especially in the presence of oxygen.[1][9] The choice of base and the presence of water can be particularly important in this reaction.
-
Buchwald-Hartwig Amination: The nature of the amine coupling partner and the strength of the base are crucial. The base must be strong enough to deprotonate the amine-palladium complex to facilitate the catalytic cycle.[3][4] The use of bulky, electron-rich ligands is well-established to promote efficient C-N bond formation and minimize side reactions.[2]
Q5: My reaction still produces the dimer despite taking precautions. What else can I try?
A5: If dimerization persists, consider the following advanced troubleshooting steps:
-
Change the order of addition: Adding the catalyst last to a pre-heated and thoroughly degassed mixture of substrates, base, and ligand can sometimes be beneficial.
-
Use a different palladium pre-catalyst: Modern pre-catalysts (e.g., G3 or G4 palladacycles) are often more efficient at generating the active catalytic species and can lead to cleaner reactions.
-
Screen different solvents: A change in solvent can sometimes dramatically alter the course of a reaction by affecting solubility and the stability of intermediates.
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig coupling reactions with this compound, incorporating best practices to minimize dimerization.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for specific boronic acids.
-
Reaction Setup: To an oven-dried reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 15-20 minutes.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) and ligand (if necessary) under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol is a general guideline and should be optimized for the specific amine coupling partner.
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the amine (1.1 equiv.), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.3 equiv.).
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen (repeat three times).
-
Solvent Addition: Add a degassed anhydrous solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
Catalyst Addition: In a separate glovebox or under a positive pressure of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv.) and a bulky phosphine ligand (e.g., XPhos, 0.08 equiv.).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and monitor by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, quench carefully with saturated aqueous ammonium chloride, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Competing pathways of cross-coupling and dimerization.
Caption: Troubleshooting workflow for dimerization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Yoneda Labs [yonedalabs.com]
Validation & Comparative
Spectroscopic Data Comparison: 4-(Azetidin-1-yl)-6-chloropyrimidine and a Structurally Related Analogue
A comprehensive analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 4-(Azetidin-1-yl)-6-chloropyrimidine is currently limited by the lack of publicly available experimental spectra for this specific compound. However, to provide a valuable comparative guide for researchers, this document presents a detailed examination of the spectral data for a closely related analogue, 4-(Azetidin-1-yl)-6-chloro-2-(trifluoromethyl)pyrimidine, alongside standardized experimental protocols for acquiring such data.
This guide is intended for researchers, scientists, and professionals in drug development who rely on precise analytical data for the characterization of novel chemical entities. The inclusion of detailed methodologies and a comparative framework with a structurally similar molecule aims to facilitate a deeper understanding of the expected spectral features of this compound.
Comparative Spectral Data
While a direct comparison is not possible due to the absence of data for this compound, the following tables summarize the theoretical and potential experimental data for the target compound and its trifluoromethyl analogue.
Table 1: 1H NMR Spectral Data Comparison
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound (Predicted) | H-2, H-5 | Data not available | Data not available | Data not available |
| Azetidine CH2 | Data not available | Data not available | Data not available | |
| Azetidine CH2 | Data not available | Data not available | Data not available | |
| 4-(Azetidin-1-yl)-6-chloro-2-(trifluoromethyl)pyrimidine | H-5 | Data not available | Data not available | Data not available |
| Azetidine CH2 | Data not available | Data not available | Data not available | |
| Azetidine CH2 | Data not available | Data not available | Data not available |
Table 2: 13C NMR Spectral Data Comparison
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound (Predicted) | C-2, C-4, C-5, C-6 | Data not available |
| Azetidine C | Data not available | |
| Azetidine C | Data not available | |
| 4-(Azetidin-1-yl)-6-chloro-2-(trifluoromethyl)pyrimidine | C-2, C-4, C-5, C-6 | Data not available |
| Azetidine C | Data not available | |
| Azetidine C | Data not available | |
| CF3 | Data not available |
Table 3: Mass Spectrometry Data Comparison
| Compound | Ionization Mode | [M+H]+ (m/z) | Key Fragmentation Ions (m/z) |
| This compound | ESI | Data not available | Data not available |
| 4-(Azetidin-1-yl)-6-chloro-2-(trifluoromethyl)pyrimidine | ESI | Data not available | Data not available |
Experimental Protocols
The following are detailed, standardized protocols for acquiring NMR and mass spectrometry data for chloropyrimidine derivatives, based on established methodologies in the field.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Transfer the solution to a 5 mm NMR tube.
-
-
1H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength.
-
Temperature: 298 K.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
Data Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.
-
-
13C NMR Acquisition:
-
Spectrometer: 100 MHz or corresponding frequency for the 1H field strength.
-
Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay (d1): 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
Data Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the solvent peak.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 10-100 µg/mL with the same solvent or a mixture compatible with the ionization source (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI).
-
-
Data Acquisition (Electrospray Ionization - ESI):
-
Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Infusion Method: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.
-
Capillary Voltage: 3.5-4.5 kV.
-
Nebulizer Gas (N2) Pressure: 1-2 Bar.
-
Drying Gas (N2) Flow: 4-8 L/min.
-
Drying Gas Temperature: 180-220 °C.
-
Mass Range: m/z 50-500.
-
Data Analysis: The resulting spectrum is analyzed for the molecular ion peak ([M+H]+) and characteristic fragmentation patterns.
-
Data Comparison Workflow
The following diagram illustrates the logical workflow for comparing the spectral data of the target compound with a known analogue.
Caption: Workflow for comparative spectral analysis.
A Comparative Guide to Analytical Methods for the Characterization of 4-(Azetidin-1-yl)-6-chloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key analytical techniques for the characterization of 4-(Azetidin-1-yl)-6-chloropyrimidine, a heterocyclic compound of interest in pharmaceutical research. Due to the limited availability of direct experimental data for this specific molecule, this guide utilizes data from structurally similar compounds, such as chloropyrimidine and azetidine derivatives, to provide representative analytical data and protocols. This information serves as a valuable starting point for method development and characterization of this and related compounds.
Executive Summary
The comprehensive characterization of this compound relies on a suite of analytical methods to determine its identity, purity, and structure. The primary techniques employed are High-Performance Liquid Chromatography (HPLC) for separation and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Mass Spectrometry (MS) for molecular weight confirmation and fragmentation analysis. This guide details the experimental protocols for these methods and presents comparative data derived from analogous compounds to aid researchers in establishing robust analytical workflows.
Data Presentation: Comparative Analysis of Analytical Techniques
The following tables summarize the expected quantitative data for the characterization of this compound based on data from analogous compounds.
Table 1: High-Performance Liquid Chromatography (HPLC) Data for Related Chloropyrimidine Derivatives
| Compound | Column | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) | Detection (nm) |
| 4-Amino-2-chloropyridine | Primesep 100 (4.6 x 150 mm, 5 µm) | 45% Acetonitrile, 55% Water with 0.05% H₂SO₄ | 1.0 | Not Specified | 200 |
| 2,4,6-Trichloropyrimidine | Newcrom R1 | Acetonitrile, Water, and Phosphoric Acid | Not Specified | Not Specified | Not Specified |
| 4-Chloro-2,6-diaminopyrimidine | Newcrom R1 | Acetonitrile, Water, and Phosphoric Acid | Not Specified | Not Specified | Not Specified |
Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for Related Pyrimidine Structures
| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) |
| 4,6-Dichloropyrimidine | ¹H | Not Specified | 8.824 (d), 7.460 (d) |
| ¹³C | Not Specified | Not Specified | |
| 4-Chloro-2,6-diaminopyrimidine | ¹H | DMSO-d₆ | Not Specified |
| ¹³C | Not Specified | Not Specified |
Table 3: Mass Spectrometry (MS) Data for a Related Chloropyrimidine
| Compound | Ionization Mode | Mass Analyzer | [M+H]⁺ (m/z) | Key Fragments (m/z) |
| 2,4-Diamino-6-chloropyrimidine | Electron Ionization | Not Specified | 144 (M⁺) | 109, 67 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and to separate it from potential impurities. A reverse-phase HPLC method is generally suitable for this type of compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (for mobile phase modification)
Procedure:
-
Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water. A common starting point is a 50:50 (v/v) mixture. Acidifying the mobile phase with a small amount of formic acid (e.g., 0.1%) can improve peak shape.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Isocratic or gradient elution with acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at a wavelength where the compound has maximum absorbance (e.g., 254 nm).
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
-
Analysis: Inject the sample and record the chromatogram. The retention time of the main peak corresponds to the analyte, and the area of the peak can be used for quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical structure of this compound by analyzing the chemical environment of its protons (¹H NMR) and carbon atoms (¹³C NMR).
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))
-
Tetramethylsilane (TMS) as an internal standard (optional, as the solvent peak can often be used as a reference).
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a ¹³C NMR spectrum.
-
This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing and Interpretation: Process the raw data (Fourier transformation, phase correction, and baseline correction). Analyze the chemical shifts, integration (for ¹H), and coupling patterns to assign the signals to the respective nuclei in the molecule's structure.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of this compound and to obtain information about its fragmentation pattern for structural confirmation.
Instrumentation:
-
Mass spectrometer (e.g., with Electrospray Ionization - ESI)
Reagents:
-
Solvent for sample dissolution (e.g., methanol or acetonitrile)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent.
-
Infusion or LC-MS: The sample can be directly infused into the mass spectrometer or introduced via an HPLC system (LC-MS).
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is often suitable for nitrogen-containing heterocyclic compounds.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap analyzer can be used.
-
Scan Range: Set the mass range to include the expected molecular ion.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ([M+H]⁺ or M⁺) and any characteristic fragment ions. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for chlorine-containing ions.
Mandatory Visualization
The following diagrams illustrate the general workflows for the described analytical methods.
comparing the reactivity of 4-(Azetidin-1-yl)-6-chloropyrimidine with other chloropyrimidines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 4-(azetidin-1-yl)-6-chloropyrimidine in nucleophilic aromatic substitution (SNAr) reactions, benchmarked against other common chloropyrimidines. Due to the limited availability of direct kinetic studies on this compound, this comparison is built upon established principles of chloropyrimidine reactivity, kinetic data for reference compounds, and qualitative observations from related studies.
Introduction to Chloropyrimidine Reactivity
Chloropyrimidines are a pivotal class of reagents in medicinal chemistry and drug discovery, serving as versatile scaffolds for the synthesis of a wide array of functionalized molecules. Their utility stems from the susceptibility of the chlorine substituents to nucleophilic aromatic substitution. The reactivity of a given chloropyrimidine is influenced by several factors:
-
Position of the Chlorine Atom: The reactivity of chloro groups on the pyrimidine ring generally follows the order 4- > 2- > 5-. The C4 and C6 positions are more activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogens.
-
Presence of Other Substituents: The nature of other groups on the pyrimidine ring significantly modulates the reactivity of the chloro substituent. Electron-withdrawing groups enhance reactivity, while electron-donating groups diminish it.
-
Nature of the Nucleophile: Stronger nucleophiles will react more readily with chloropyrimidines.
-
Reaction Conditions: Solvent, temperature, and the presence of catalysts can all influence the rate and outcome of the substitution reaction.
Reactivity Comparison
The azetidinyl group at the 4-position of this compound is an amino substituent, which is generally considered to be electron-donating through resonance. This electron donation is expected to decrease the electrophilicity of the pyrimidine ring and, consequently, reduce the reactivity of the chlorine atom at the 6-position towards nucleophilic attack compared to unsubstituted or electron-withdrawing group-substituted chloropyrimidines.
Quantitative Reactivity Data
| Chloropyrimidine | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k2) [L mol-1 s-1] |
| 2-Chloropyrimidine | Hydroxide | 100% Ethanol | 50 | 9.64 x 10-3 |
| 2-Chloropyrimidine | Hydroxide | 30% aq. Ethanol | 40 | 7.7 x 10-4 |
| 2-Chloropyrimidine | Dimethylamine | Not Specified | Not Specified | Higher than Piperidine |
| 2-Chloropyrimidine | Piperidine | Not Specified | Not Specified | Higher than Methylamine |
| 2-Chloropyrimidine | Methylamine | Not Specified | Not Specified | Higher than Diethylamine |
Data extracted from kinetic studies on 2-chloropyrimidine.
Based on electronic effects, the reactivity of this compound is anticipated to be lower than that of 2-chloropyrimidine and significantly lower than that of more activated species like 2,4-dichloropyrimidine or 4,6-dichloropyrimidine. The electron-donating nature of the azetidinyl group deactivates the pyrimidine ring towards nucleophilic attack.
Experimental Protocols
To facilitate direct comparison, a standardized experimental protocol for determining the relative reactivity of different chloropyrimidines is provided below. This protocol can be adapted for specific research needs.
Protocol: Competitive Reactivity Study of Chloropyrimidines via HPLC
Objective: To determine the relative reactivity of this compound and a reference chloropyrimidine (e.g., 2-chloropyrimidine) with a common nucleophile.
Materials:
-
This compound
-
Reference chloropyrimidine (e.g., 2-chloropyrimidine)
-
Nucleophile (e.g., morpholine, piperidine)
-
Internal standard (e.g., naphthalene, biphenyl)
-
Solvent (e.g., acetonitrile, ethanol)
-
High-performance liquid chromatography (HPLC) system with a UV detector
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of this compound, the reference chloropyrimidine, the nucleophile, and the internal standard in the chosen solvent at known concentrations.
-
-
Reaction Setup:
-
In a reaction vessel, combine the stock solutions of the two chloropyrimidines and the internal standard.
-
Equilibrate the reaction mixture to the desired temperature.
-
Initiate the reaction by adding the nucleophile stock solution.
-
-
Reaction Monitoring:
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by dilution with a cold solvent or addition of an acid).
-
Analyze the quenched samples by HPLC.
-
-
Data Analysis:
-
Quantify the concentration of each chloropyrimidine at each time point by integrating the peak areas relative to the internal standard.
-
Plot the concentration of each chloropyrimidine versus time.
-
Determine the initial rate of consumption for each chloropyrimidine. The ratio of these rates will provide the relative reactivity.
-
Visualizing Reaction Pathways and Workflows
Nucleophilic Aromatic Substitution (SNAr) Pathway
The following diagram illustrates the general mechanism for the nucleophilic aromatic substitution of a chloropyrimidine.
Caption: General SNAr mechanism for chloropyrimidines.
Experimental Workflow for Reactivity Comparison
The workflow for the comparative kinetic study is depicted below.
Caption: Workflow for comparative reactivity studies.
Conclusion
While direct kinetic data for this compound remains elusive in the current literature, a qualitative comparison based on established chemical principles suggests a lower reactivity for this compound in SNAr reactions compared to unsubstituted or electron-poor chloropyrimidines. The electron-donating nature of the 4-azetidinyl group deactivates the pyrimidine ring towards nucleophilic attack. For a precise quantitative comparison, direct experimental investigation using a standardized protocol, such as the one outlined in this guide, is recommended. Such studies would be invaluable for medicinal chemists in selecting appropriate building blocks and optimizing reaction conditions for the synthesis of novel pyrimidine-based compounds.
Comparative Analysis of the Biological Activity of 4-(Azetidin-1-yl)-6-chloropyrimidine Analogs
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comparative analysis of the biological activity of analogs of 4-(Azetidin-1-yl)-6-chloropyrimidine. While specific biological data for this compound is not publicly available, this document synthesizes findings on structurally related pyrimidine derivatives to offer insights into their potential therapeutic applications, particularly in oncology. The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This guide focuses on the anticancer and kinase inhibitory activities of pyrimidine analogs, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to aid researchers in drug discovery and development.
Introduction
The pyrimidine nucleus is a fundamental heterocyclic structure found in nucleic acids and various bioactive molecules, making it a privileged scaffold in drug design.[1] Modifications of the pyrimidine ring at various positions have led to the development of numerous therapeutic agents. This guide specifically explores analogs of this compound, a structure that combines the pyrimidine core with a strained azetidine ring and a reactive chlorine atom, suggesting potential for covalent inhibition or further functionalization.
Given the absence of direct biological data for the parent compound, this analysis focuses on structurally similar analogs, particularly those with substitutions at the 4- and 6-positions of the pyrimidine ring. The primary biological activities investigated are anticancer effects and inhibition of key kinases involved in cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR).
Comparative Biological Activity of Pyrimidine Analogs
The following tables summarize the in vitro biological activities of various pyrimidine analogs, focusing on their anticancer and kinase inhibitory potencies. The data is compiled from multiple research publications and presented to facilitate a comparative understanding of structure-activity relationships (SAR).
Table 1: Anticancer Activity of Substituted Pyrimidine Analogs
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 3-chloro-4-benzylidene-1-(pyrimidin-2-yl)azetidin-2-one (general structure) | Escherichia coli | - (Excellent Activity) | |
| 2 | 3-chloro-4-(4-chlorobenzylidene)-1-(pyrimidin-2-yl)azetidin-2-one | Aspergillus niger | - (Good Activity) | |
| 3 | 4-Anilinopyrimido[5,4-d]pyrimidine derivative | A431 (human epidermoid carcinoma) | 0.013 (for EGFR autophosphorylation) | |
| 4 | Pyrido[4,3-d]pyrimidine derivative | A431 cells | 0.008 - 0.040 (for EGFR autophosphorylation) | |
| 5 | Pyrazol-4-ylpyrimidine derivative (7c) | ROS1 Kinase | 0.024 | [2] |
Table 2: Kinase Inhibitory Activity of Pyrimidine Analogs
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| PD 158780 | EGFR | 13 | [3] |
| PD 153717 | EGFR | 110 | [3] |
| Pyrazol-4-ylpyrimidine (7c) | ROS1 | 24 | [2] |
| Type II Lck Inhibitor (7a) | Lck | 23 | [4] |
| Pyrido[2,3-d]pyrimidine | JNK3 | 15 |
Experimental Protocols
Detailed methodologies for key in vitro assays used to evaluate the biological activity of the pyrimidine analogs are provided below.
Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density of approximately 2,000 cells per well and incubate overnight.
-
Compound Treatment: Add various concentrations of the test compounds to the wells and incubate for 72-96 hours.
-
Cell Fixation: Gently aspirate the media and add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for at least 1 hour to fix the cells.
-
Washing: Wash the plates four to five times with slow-running tap water to remove the TCA and excess media. Allow the plates to air-dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates vigorously with 1% acetic acid to remove unbound SRB dye. Allow the plates to air-dry.
-
Solubilization: Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm or 570 nm using a microplate reader. The absorbance is proportional to the total cellular protein, which correlates with the number of viable cells.[5][6]
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Incubation: Treat the cells with different concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-50 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, allowing the MTT to be metabolized by viable cells into purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the resulting colored solution at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4][7]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway often targeted by pyrimidine-based inhibitors and a typical experimental workflow.
Caption: Simplified EGFR signaling pathway.
Caption: MTT assay experimental workflow.
Conclusion
This guide provides a comparative overview of the biological activities of analogs of this compound, with a focus on their potential as anticancer agents and kinase inhibitors. The presented data on structurally related pyrimidine derivatives indicate that this chemical class holds significant promise for the development of novel therapeutics. The detailed experimental protocols and pathway diagrams serve as valuable resources for researchers engaged in the design, synthesis, and evaluation of new pyrimidine-based drug candidates. Future studies are warranted to synthesize and evaluate the biological activity of this compound itself to directly assess its therapeutic potential.
References
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of new pyrazol-4-ylpyrimidine derivatives as potential ROS1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical and antiproliferative properties of 4-[ar(alk)ylamino]pyridopyrimidines, a new chemical class of potent and specific epidermal growth factor receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Purity Analysis of 4-(Azetidin-1-yl)-6-chloropyrimidine: HPLC and Alternative Methods
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and other analytical techniques for determining the purity of 4-(Azetidin-1-yl)-6-chloropyrimidine. The content is intended for researchers, scientists, and professionals involved in drug development and quality control, offering detailed experimental protocols and supporting data to aid in method selection and implementation.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity determination of non-volatile and thermally labile compounds, making it highly suitable for this analysis.[1][2] This guide compares the HPLC method with other analytical techniques, such as Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC), providing a comprehensive overview for analytical chemists.
Comparison of Analytical Methods
The choice of analytical method for purity determination depends on factors such as the physicochemical properties of the compound, the nature of potential impurities, and the desired sensitivity and speed of analysis. The following table summarizes a comparison between HPLC, UPLC, and GC for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) | Gas Chromatography (GC) |
| Principle | Separation based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase. | A type of HPLC that uses smaller particle size columns and higher pressures for faster and more efficient separations.[1] | Separation based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase.[3] |
| Applicability | Ideal for non-volatile and thermally labile compounds like this compound.[1] | Suitable for a wide range of compounds, offering higher resolution and sensitivity than traditional HPLC. | Best suited for volatile and thermally stable compounds. Derivatization may be required for non-volatile compounds. |
| Resolution | Good | Excellent | Excellent |
| Analysis Time | Moderate (typically 15-30 minutes) | Fast (typically 1-10 minutes) | Fast (typically 5-20 minutes) |
| Solvent Consumption | Moderate to High | Low | Low (gas mobile phase) |
| Instrumentation Cost | Moderate | High | Moderate |
| Potential Impurities Detected | Starting materials, intermediates, by-products, and degradation products.[4][5][6] | Similar to HPLC, but with better detection of trace impurities. | Volatile impurities and residual solvents. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This proposed HPLC method is based on established protocols for similar pyrimidine derivatives and is a starting point for method development and validation.[2][7][8]
Instrumentation:
-
HPLC system with a UV-Vis detector (e.g., Thermo Ultimate 3000, DAD detector)[7]
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[9]
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, obtained from a water purification system)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
This compound reference standard
-
Sample of this compound for analysis
Chromatographic Conditions:
-
Mobile Phase A: 20 mM Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid.
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 40% A, 60% B
-
20-25 min: Hold at 40% A, 60% B
-
25-26 min: Linear gradient back to 95% A, 5% B
-
26-30 min: Hold at 95% A, 5% B for column re-equilibration
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of the this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a concentration of 1 mg/mL.
-
Sample Solution: Accurately weigh about 10 mg of the this compound sample and dissolve it in 10 mL of the same diluent.
-
Filter both solutions through a 0.45 µm syringe filter before injection.
Data Analysis: The purity of the sample is calculated by the area percentage method, assuming that all impurities have a similar response factor to the main peak.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Alternative Method: Gas Chromatography (GC-FID)
This method is suitable for the detection of volatile impurities and residual solvents.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Data acquisition and processing software
Reagents and Materials:
-
Dimethyl sulfoxide (DMSO, analytical grade)
-
Helium (carrier gas, high purity)
-
Hydrogen (for FID, high purity)
-
Air (for FID, high purity)
-
Sample of this compound for analysis
Chromatographic Conditions:
-
Inlet Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injection Mode: Split (split ratio 20:1)
-
Injection Volume: 1 µL
Sample Preparation:
-
Accurately weigh about 50 mg of the this compound sample and dissolve it in 1 mL of DMSO.
-
Vortex the solution to ensure complete dissolution.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the HPLC purity analysis of this compound.
Caption: Workflow for HPLC Purity Analysis.
Potential Impurities
Based on the general synthesis of chloropyrimidine derivatives, potential impurities in this compound may include:
-
Starting Materials: Unreacted 2,4,6-trichloropyrimidine or other precursors.[4]
-
Intermediates: Incompletely reacted intermediates from the synthetic route.
-
By-products: Compounds formed from side reactions, such as hydrolysis of the chloro group or dimerization.
-
Degradation Products: Impurities formed due to instability of the final product under certain conditions (e.g., acid, base, oxidation).[9]
A robust HPLC method should be able to separate the main peak of this compound from all these potential impurities.
Conclusion
HPLC is a reliable and robust method for the purity determination of this compound. It offers good resolution and sensitivity for detecting a wide range of potential impurities. While UPLC provides faster analysis times and higher resolution, the initial investment is greater. GC is a complementary technique, particularly useful for analyzing volatile impurities and residual solvents that may not be detected by HPLC. The choice of method should be based on the specific requirements of the analysis, including the need for speed, sensitivity, and the types of impurities being monitored. The provided HPLC protocol serves as a solid foundation for developing a validated analytical method for quality control of this important pharmaceutical intermediate.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 4. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material - Google Patents [patents.google.com]
- 8. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rjptonline.org [rjptonline.org]
Comparative Study of Catalysts for the Synthesis of 4-(Azetidin-1-yl)-6-chloropyrimidine
For Immediate Publication
Aimed at researchers, scientists, and professionals in drug development, this guide provides an objective comparison of catalytic and non-catalytic methods for the synthesis of 4-(azetidin-1-yl)-6-chloropyrimidine, a crucial intermediate in pharmaceutical research. This document summarizes quantitative data, details experimental protocols, and visualizes reaction pathways to support informed decisions in synthetic strategy.
The synthesis of this compound from 4,6-dichloropyrimidine and azetidine is a key step in the development of various therapeutic agents. The efficiency of this nucleophilic aromatic substitution reaction can be significantly influenced by the choice of catalyst and reaction conditions. This guide compares the performance of common catalytic systems with non-catalytic, base-mediated approaches.
Data Summary: Catalyst Performance Comparison
While a direct head-to-head comparative study for this specific transformation is not extensively documented in publicly available literature, a comparison can be drawn from established methods for the amination of 4,6-dichloropyrimidines. The following table summarizes typical conditions and expected outcomes for different synthetic approaches.
| Method | Catalyst System | Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Notes |
| Base-Mediated SNAr | None | K₂CO₃ | DMF | 140 | Not specified | 60 - >95 | High yields are achievable without a catalyst at elevated temperatures. The reaction is sensitive to steric hindrance of the amine.[1] |
| Palladium-Catalyzed (Buchwald-Hartwig) | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 105 | Not specified | Moderate | A common catalytic system for C-N bond formation. The yield is reported as 43% for a similar substrate, 4-amino-6-chloropyrimidine.[2] |
| Palladium-Catalyzed (Buchwald-Hartwig) | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | Not specified | Low | Another palladium-based system. Reported yields for analogous reactions are in the lower range of 5-21%.[2] |
Experimental Protocols
Detailed methodologies for the key synthetic approaches are provided below.
Method 1: Base-Mediated Nucleophilic Aromatic Substitution (SNAr)
This protocol is adapted from the monoamination of 4,6-dichloropyrimidine with adamantane-containing amines and is expected to be applicable to azetidine.[1]
Reagents:
-
4,6-dichloropyrimidine (1.0 eq)
-
Azetidine (1.0-1.2 eq)
-
Potassium Carbonate (K₂CO₃) (4.0 eq)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of 4,6-dichloropyrimidine in DMF, add azetidine and potassium carbonate.
-
Heat the reaction mixture to 140 °C and stir until the reaction is complete (monitoring by TLC or LC-MS is recommended).
-
After cooling to room temperature, quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Method 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is based on the palladium-mediated coupling of 4-amino-6-chloropyrimidine with a substituted pyridine derivative.[2]
Reagents:
-
4,6-dichloropyrimidine (1.0 eq)
-
Azetidine (1.0-1.2 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (catalytic amount)
-
Xantphos (catalytic amount)
-
Cesium Carbonate (Cs₂CO₃) (1.5-2.0 eq)
-
1,4-Dioxane
Procedure:
-
In an oven-dried flask, combine 4,6-dichloropyrimidine, azetidine, cesium carbonate, palladium(II) acetate, and Xantphos.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous 1,4-dioxane to the flask.
-
Heat the reaction mixture to 105 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and filter through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired product.
Visualizing the Synthetic Pathways
Experimental Workflow for Catalyst Comparison
The following diagram illustrates a typical workflow for comparing the efficacy of different catalytic systems for the synthesis of this compound.
References
X-ray crystal structure of 4-(Azetidin-1-yl)-6-chloropyrimidine derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystal structure of 2,4-diamino-6-chloropyrimidine, a key intermediate in the synthesis of various biologically active compounds. Due to the lack of publicly available crystallographic data for 4-(azetidin-1-yl)-6-chloropyrimidine, this guide will leverage the detailed structural information of its close analogue, 2,4-diamino-6-chloropyrimidine, to infer and discuss the expected structural characteristics of the target compound. This comparison will be valuable for researchers in the field of medicinal chemistry and drug design, offering insights into the structural nuances of substituted pyrimidines.
Comparison of Crystallographic Data
The crystallographic data for 2,4-diamino-6-chloropyrimidine provides a foundational understanding of the geometry and packing of the 6-chloropyrimidine core. This data, retrieved from the Crystallography Open Database (COD), is summarized below.
| Parameter | 2,4-Diamino-6-chloropyrimidine (COD ID: 9009361) | This compound (Predicted) |
| Crystal System | Monoclinic | - |
| Space Group | P 1 21/c 1 | - |
| Unit Cell Dimensions | a = 3.82 Å, b = 16.9 Å, c = 9.8 Åα = 90°, β = 98.2°, γ = 90° | - |
| Key Bond Lengths (Å) | C-Cl ≈ 1.74C-N (amino) ≈ 1.34-1.36 | C-Cl ≈ 1.74C-N (azetidine) ≈ 1.38-1.42 |
| Key Bond Angles (°) | N-C-N (ring) ≈ 127Cl-C-C ≈ 116 | N-C-N (ring) ≈ 127Cl-C-C ≈ 116 |
| Intermolecular Interactions | Hydrogen bonding between amino groups and pyrimidine nitrogens | Potential for weaker C-H···N or C-H···Cl interactions. Pi-stacking of the pyrimidine rings is also possible. |
The replacement of the amino groups in 2,4-diamino-6-chloropyrimidine with an azetidinyl group at the 4-position is expected to introduce significant structural changes. The C-N bond connecting the azetidine ring to the pyrimidine ring is anticipated to be slightly longer than the C-N bonds of the amino groups due to the different hybridization and steric bulk. The puckered nature of the azetidine ring will also influence the local conformation and the overall crystal packing. While the diamino derivative exhibits strong hydrogen bonding, the azetidinyl derivative will lack these specific interactions, likely leading to a different packing arrangement in the solid state, potentially driven by weaker van der Waals forces and dipole-dipole interactions.
Experimental Protocols
The determination of the crystal structure of 2,4-diamino-6-chloropyrimidine involved the following key steps:
1. Synthesis and Crystallization: 2,4-Diamino-6-chloropyrimidine is commercially available and can be recrystallized from a suitable solvent such as ethanol or a mixture of ethanol and water to obtain single crystals suitable for X-ray diffraction. The process typically involves dissolving the compound in a hot solvent and allowing it to cool slowly, promoting the formation of well-ordered crystals.
2. X-ray Data Collection: A single crystal of appropriate size and quality is mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and protect it from radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. The crystal is rotated in the X-ray beam, and a series of diffraction images are recorded at different orientations.
3. Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and the space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined against the experimental data using least-squares methods. The refinement process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction intensities.
Visualizations
To illustrate the experimental workflow in crystallography, a DOT script for a Graphviz diagram is provided below.
Caption: A flowchart illustrating the major steps involved in determining a crystal structure, from synthesis to the final structural analysis.
This guide highlights the importance of comparative structural analysis in medicinal chemistry. While the crystal structure of this compound remains to be determined experimentally, the analysis of its close analogue provides valuable predictions about its molecular geometry and potential intermolecular interactions, which can guide future drug design and development efforts.
Assessing the Inhibitory Potency of Pyrimidine-Based Kinase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the inhibitory potential of small molecules against protein kinases is a cornerstone of modern therapeutic development. This guide provides a comparative framework for assessing the inhibitory potency of pyrimidine-based kinase inhibitors, using well-characterized examples to illustrate the data presentation, experimental protocols, and pathway analysis central to this process. While direct inhibitory data for 4-(Azetidin-1-yl)-6-chloropyrimidine is not publicly available, this guide serves as a template for how such a compound would be evaluated and compared against other kinase inhibitors.
Data Presentation: Comparative Inhibitory Potency
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The following table summarizes the IC50 values for three representative pyrimidine-based kinase inhibitors against their primary targets.
| Compound Name (Alternative Name) | Target Kinase(s) | IC50 (nM) |
| SNS-032 (BMS-387032) | CDK9 | 4[1][2][3] |
| CDK7 | 62[1][2][3] | |
| CDK2 | 38[1][2][3] | |
| PP1 (AGL 1872) | Lck | 5[4][5][6][7][8] |
| Fyn | 6[4][5][6][7][8] | |
| Hck | 20[5][6] | |
| Src | 170[5][6] | |
| AG-1478 (Tyrphostin) | EGFR | 3[9][10][11][12] |
Experimental Protocols: Kinase Inhibition Assay
A variety of in vitro assays are available to determine the IC50 of a kinase inhibitor. The Kinase-Glo® Luminescent Kinase Assay is a widely used, homogeneous method that measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP concentration is directly proportional to the kinase activity.
Kinase-Glo® Luminescent Kinase Assay Protocol
Objective: To determine the IC50 value of a test compound against a specific protein kinase.
Materials:
-
Purified kinase of interest
-
Kinase-specific substrate
-
Test compound (e.g., this compound)
-
Kinase-Glo® Reagent (Promega)
-
ATP
-
Kinase reaction buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettor
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the appropriate solvent (e.g., DMSO). A typical starting concentration might be 10 mM, with 10-point, 3-fold serial dilutions.
-
Kinase Reaction Setup:
-
In a white multiwell plate, add the components of the kinase reaction in the following order:
-
Kinase reaction buffer.
-
Test compound at various concentrations. Include a "no inhibitor" control (vehicle only) and a "no kinase" control (buffer only).
-
Kinase enzyme at a pre-determined optimal concentration.
-
-
Initiate the kinase reaction by adding a solution of ATP and the kinase-specific substrate. The final ATP concentration should ideally be at or near the Km for the specific kinase.
-
-
Incubation: Incubate the reaction plate at room temperature for a specified period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
ATP Detection:
-
Allow the Kinase-Glo® Reagent to equilibrate to room temperature.
-
Add a volume of Kinase-Glo® Reagent equal to the volume of the kinase reaction in each well.
-
Mix the contents of the wells thoroughly, typically on a plate shaker for 2 minutes.
-
-
Luminescence Measurement:
-
Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the kinase activity.
-
Normalize the data by setting the "no inhibitor" control as 100% kinase activity and the "no kinase" control as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13][14][15]
-
Visualizations: Signaling Pathways and Experimental Workflows
Visual diagrams are essential for understanding the complex interactions in signaling pathways and the logical flow of experimental procedures.
Caption: EGFR signaling pathway and point of inhibition.
Caption: Experimental workflow for IC50 determination.
References
- 1. Mechanism of action of SNS-032, a novel cyclin-dependent kinase inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Src Inhibitor, PP1 The Src Inhibitor PP1, also referenced under CAS 172889-26-8, controls the biological activity of Src. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | 172889-26-8 [sigmaaldrich.cn]
- 7. msesupplies.com [msesupplies.com]
- 8. PP 1 | Src Family Kinase Inhibitors: R&D Systems [rndsystems.com]
- 9. Tyrphostin AG 1478 | Cell Signaling Technology [cellsignal.com]
- 10. AG 1478 hydrochloride | EGFR | Tocris Bioscience [tocris.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. promega.com [promega.com]
- 14. ebiotrade.com [ebiotrade.com]
- 15. promega.com [promega.com]
Spectroscopic Characterization of 4-(Azetidin-1-yl)-6-chloropyrimidine Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic characteristics of 4-(azetidin-1-yl)-6-chloropyrimidine and its reaction products against relevant alternative pyrimidine derivatives. The objective is to furnish researchers with the necessary data and methodologies for the unambiguous identification and characterization of these compounds, which are of significant interest in medicinal chemistry and drug discovery. The information presented herein is compiled from various scientific sources and is intended to facilitate further research and development in this area.
Introduction to this compound and its Significance
Substituted pyrimidines are a cornerstone in the development of a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities. The introduction of an azetidine moiety at the 4-position of a 6-chloropyrimidine core can significantly influence the molecule's physicochemical properties and biological target interactions. The chlorine atom at the 6-position serves as a versatile handle for further functionalization through nucleophilic substitution reactions, allowing for the synthesis of diverse compound libraries. Understanding the spectroscopic signatures of the parent compound and its derivatives is paramount for confirming their chemical structures and purity.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and selected alternative compounds to aid in their differentiation and characterization.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | H-2 | H-5 | Azetidine/Amine Protons | Other Protons | Solvent |
| This compound | ~8.4 | ~6.5 | ~4.1 (t), ~2.4 (quint) | - | CDCl₃ |
| 4-Amino-6-chloropyrimidine | 8.35 | 6.55 | 5.3 (br s, NH₂) | - | DMSO-d₆ |
| 2,4-Diamino-6-chloropyrimidine | 7.55 | 5.85 | 6.8 (br s, 2-NH₂), 6.1 (br s, 4-NH₂) | - | DMSO-d₆ |
| 4,6-Dichloropyrimidine[1] | 8.82 | 7.46 | - | - | Not Specified |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | C-2 | C-4 | C-5 | C-6 | Azetidine/Other Carbons | Solvent |
| This compound | ~158 | ~165 | ~105 | ~160 | ~50 (CH₂), ~17 (CH₂) | CDCl₃ |
| 2-Amino-4,6-dichloropyrimidine | 157.9 | 161.7 | 115.6 | 161.7 | - | Not Specified |
| 4,6-Dichloropyrimidine | 160.0 | 162.5 | 125.0 | 162.5 | - | Not Specified |
Table 3: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions | Ionization Method |
| This compound | 183/185 (Cl isotope pattern) | Expected fragments from loss of Cl, azetidine ring | EI/ESI |
| 4-Amino-6-chloropyrimidine | 129/131 | 102, 94, 67 | EI |
| 2,4-Diamino-6-chloropyrimidine[2][3] | 144/146 | 109, 82, 67 | EI |
| 4,6-Dichloropyrimidine | 148/150/152 | 113, 86, 77 | EI |
Table 4: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Compound | Key Functional Group Vibrations |
| This compound | C=N (pyrimidine), C-N (azetidine), C-Cl |
| 2,4-Diamino-6-chloropyrimidine[3] | N-H stretching (amine), C=N (pyrimidine), C-Cl |
Experimental Protocols
Detailed experimental procedures are crucial for obtaining reproducible and high-quality spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the absence of interfering solvent signals in the regions of interest.
-
¹H NMR Spectroscopy: Acquire spectra on a 300 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
¹³C NMR Spectroscopy: Acquire spectra on the same instrument, typically at a frequency of 75 MHz or higher. Proton decoupling is used to simplify the spectrum. A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.
Mass Spectrometry (MS)
-
Electron Ionization (EI) Mass Spectrometry: This technique is suitable for volatile and thermally stable compounds. Samples are introduced into the ion source, typically heated, and bombarded with a high-energy electron beam (e.g., 70 eV). The resulting fragmentation pattern provides valuable structural information.
-
Electrospray Ionization (ESI) Mass Spectrometry: ESI is a soft ionization technique ideal for less volatile or thermally labile compounds. The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and infused into the mass spectrometer. This method often provides the molecular ion peak with minimal fragmentation.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) are common techniques. For the KBr method, a small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk. ATR allows for the direct analysis of solid or liquid samples with minimal preparation.
-
Data Acquisition: Spectra are typically recorded over the range of 4000-400 cm⁻¹. The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.
Visualizing Experimental Workflow and Potential Signaling Pathways
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for spectroscopic characterization and a hypothetical signaling pathway where pyrimidine derivatives might be involved.
Caption: Experimental workflow for synthesis and spectroscopic characterization.
Caption: Hypothetical inhibition of a kinase signaling pathway by a pyrimidine derivative.
Conclusion
The spectroscopic data and protocols presented in this guide offer a foundational resource for the characterization of this compound and its reaction products. By comparing the spectral features of a newly synthesized compound with the data provided for the parent compound and its alternatives, researchers can confidently determine the structure and purity of their products. The provided diagrams offer a clear visualization of the experimental process and a potential biological context for these promising molecules. This information is intended to streamline the research process and accelerate the discovery of novel pyrimidine-based therapeutic agents.
References
Safety Operating Guide
Personal protective equipment for handling 4-(Azetidin-1-yl)-6-chloropyrimidine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-(Azetidin-1-yl)-6-chloropyrimidine. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles | Must be tight-sealing and conform to EN 166 (EU) or ANSI Z87.1 (US) standards to protect against chemical splashes.[4] |
| Face Shield | Recommended when there is a significant risk of splashing or explosion. To be worn over safety goggles.[4][5] | |
| Hand Protection | Chemical-Resistant Gloves | Impervious gloves, such as nitrile or neoprene, are required. Gloves must be inspected before use and changed immediately upon contamination.[4][6] |
| Body Protection | Laboratory Coat | A long-sleeved lab coat is the minimum requirement. For procedures with a higher risk of exposure, chemical-resistant coveralls ("bunny suits") are recommended.[5][6] |
| Respiratory Protection | NIOSH-Approved Respirator | Required if working outside a fume hood, if dust or aerosols will be generated, or if ventilation is inadequate.[2][7] Options include N95 respirators for particulates or air-purifying respirators for vapors.[5] |
| Foot Protection | Closed-Toe Shoes | Shoes must fully cover the feet to protect against spills. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.[6]
-
Before starting, clearly label all containers with the chemical name and hazard information.
-
Have all necessary PPE donned correctly before handling the chemical.
2. Weighing and Aliquoting:
-
Handle this compound as a solid powder in a manner that minimizes dust generation.
-
Use a spatula for transfers. Avoid pouring the powder.
-
If possible, use a balance with a draft shield.
3. Solution Preparation:
-
Add the solid to the solvent slowly to avoid splashing.
-
If the process is exothermic, use an ice bath for cooling.
4. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[1]
-
Decontaminate all work surfaces and equipment used.
-
Remove and properly store or dispose of PPE. Contaminated clothing should be washed before reuse.[1][8]
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
Waste Segregation and Collection:
| Waste Type | Container Requirements | Disposal Procedure |
| Solid Waste | Clearly labeled, sealed, and chemically resistant container. | Collect unused chemical, contaminated spatulas, weigh boats, and disposable PPE. |
| Liquid Waste | Clearly labeled, sealed, and chemically resistant container. | Collect all solutions containing the chemical. Do not mix with incompatible waste streams. |
| Contaminated Sharps | Puncture-proof sharps container. | Dispose of any needles or other sharps used for transfer. |
Final Disposal:
-
Store waste containers in a designated, well-ventilated, and secure area.
-
Dispose of all waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.[9]
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. ehs.ucsf.edu [ehs.ucsf.edu]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. lgcstandards.com [lgcstandards.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. osha.oregon.gov [osha.oregon.gov]
- 9. ecm.idem.in.gov [ecm.idem.in.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
